methyl 2-(1H-1,2,4-triazol-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKABMNEWUTJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363125 | |
| Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106535-16-4 | |
| Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the N-alkylation of 1H-1,2,4-triazole with a suitable methyl haloacetate. This document outlines a representative experimental protocol, expected analytical data, and a discussion of the reaction's regioselectivity.
Synthetic Pathway and a General Experimental Workflow
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 1H-1,2,4-triazole and a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate. The reaction is generally carried out in the presence of a base to deprotonate the triazole ring, thereby activating it as a nucleophile.
A general workflow for this synthesis involves the reaction setup, monitoring, workup, and purification of the final product.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on general procedures for the N-alkylation of 1,2,4-triazoles.[1]
Materials:
-
1H-1,2,4-triazole
-
Methyl chloroacetate (or methyl bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₇N₃O₂ | - |
| Molecular Weight | 141.13 g/mol | - |
| Typical Yield | 70-90% | [1] |
| Physical Appearance | Colorless oil or low-melting solid | - |
Characterization Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques. The expected data is presented below.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~8.5 (s, 1H, triazole C-H), ~8.0 (s, 1H, triazole C-H), ~5.1 (s, 2H, N-CH₂), ~3.8 (s, 3H, O-CH₃) |
| ¹³C NMR | δ (ppm): ~168 (C=O), ~152 (triazole C-H), ~145 (triazole C-H), ~53 (O-CH₃), ~50 (N-CH₂) |
| Mass Spec (ESI-MS) | [M+H]⁺ = 142.06 |
Discussion on Regioselectivity
The alkylation of 1H-1,2,4-triazole can potentially occur at three different nitrogen atoms (N1, N2, and N4). However, the reaction with alkyl halides in the presence of a base predominantly yields the N1-substituted isomer, this compound. The formation of the N4-substituted isomer is also possible but is generally the minor product. The regioselectivity can be influenced by the choice of base, solvent, and reaction temperature. The use of a non-nucleophilic base and a polar aprotic solvent like DMF or acetonitrile generally favors the formation of the N1-isomer.
Conclusion
The synthesis of this compound is a straightforward and efficient process achievable through the N-alkylation of 1H-1,2,4-triazole. This guide provides a solid foundation for researchers to perform this synthesis, with clear protocols and expected outcomes. The resulting compound serves as a versatile intermediate for the development of novel therapeutic agents and other functional molecules.
References
chemical properties of methyl 2-(1H-1,2,4-triazol-1-yl)acetate
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the 1,2,4-triazole class of molecules. This class is of significant interest in medicinal and agricultural chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The 1,2,4-triazole moiety is a key pharmacophore in several commercially successful antifungal drugs, such as fluconazole and itraconazole.[2] These compounds typically function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and biological context of this compound.
Chemical Properties
This compound is a small molecule featuring a 1,2,4-triazole ring N-substituted with a methyl acetate group. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 106535-16-4 | [4][5] |
| Molecular Formula | C₅H₇N₃O₂ | [4][6] |
| Molecular Weight | 141.12 g/mol | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage Conditions | Store at -4°C for short-term (1-2 weeks), and -20°C for long-term (1-2 years). | [4] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively published. However, based on the known spectral characteristics of similar 1,2,4-triazole derivatives, the following data can be anticipated.[1][7]
| Technique | Expected Data |
| ¹H NMR | Expected signals would include a singlet for the methyl protons (~3.7 ppm), a singlet for the methylene protons (~5.0-5.3 ppm), and two singlets for the triazole ring protons (~8.0 and ~8.5 ppm). |
| ¹³C NMR | Expected signals would include the methyl carbon (~52 ppm), the methylene carbon (~50-55 ppm), two signals for the triazole ring carbons (~145 and ~152 ppm), and a signal for the carbonyl carbon (~168 ppm). |
| IR Spectroscopy | Characteristic peaks would include C-H stretching (aliphatic and aromatic), a strong C=O stretching band for the ester (~1750 cm⁻¹), and C=N and C-N stretching bands for the triazole ring. |
| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z 141. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the acetate side chain.[2] |
Synthesis and Purification
A common method for the synthesis of N-alkylated triazoles involves the reaction of the parent triazole with a halo-ester in the presence of a base.[8]
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on general methods for N-alkylation of triazoles.
-
Reaction Setup: To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
Addition of Reagent: To the stirred suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Dilute the filtrate with water and extract with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Biological Activity
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
1,2,4-Triazole derivatives are well-known for their antifungal activity, which primarily stems from the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is crucial in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
Antifungal Activity
| Compound | Fungal Species | MIC (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - 1.0 |
| Itraconazole | Aspergillus fumigatus | 0.25 - 1.0 |
| Voriconazole | Candida krusei | 0.03 - 0.25 |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Representative Protocol)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.
-
Preparation of Inoculum: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Preparation of Drug Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium. The final concentrations should typically range from 0.03 to 64 µg/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
Conclusion
This compound is a compound of interest due to its structural similarity to known biologically active 1,2,4-triazole derivatives. While specific experimental data on its physicochemical properties and biological activity are not widely published, this guide provides a comprehensive overview of its expected characteristics based on the well-established chemistry of this class of compounds. The provided synthetic and analytical protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in exploring the potential of this and related molecules.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 3. (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 106535-16-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. 106535-16-4|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Structure Elucidation of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established and diverse biological activities of the 1,2,4-triazole scaffold. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its chemical properties, a plausible synthetic route, and the spectroscopic data essential for its characterization. Furthermore, it explores the potential involvement of 1,2,4-triazole derivatives in the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.
Chemical Structure and Properties
This compound is characterized by a 1,2,4-triazole ring N-substituted with a methyl acetate group. The structural and chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 106535-16-4 |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
Experimental Protocols
A plausible and commonly employed method for the synthesis of N-alkylated triazoles is the reaction of the parent heterocycle with an appropriate alkyl halide in the presence of a base.
Synthesis of this compound
-
Reaction Scheme:
Caption: Synthesis of this compound.
-
Procedure:
-
To a solution of 1H-1,2,4-triazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 equivalents).
-
The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the triazole.
-
Methyl chloroacetate (1.1 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
-
Structure Elucidation: Spectroscopic Data
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-5 (Triazole ring) |
| ~7.9 | s | 1H | H-3 (Triazole ring) |
| ~5.1 | s | 2H | -CH₂- (Methylene) |
| ~3.8 | s | 3H | -OCH₃ (Methyl ester) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Ester carbonyl) |
| ~152 | C-5 (Triazole ring) |
| ~145 | C-3 (Triazole ring) |
| ~53 | -OCH₃ (Methyl ester) |
| ~50 | -CH₂- (Methylene) |
IR (Infrared) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1750 | C=O stretch (ester) |
| ~1530, 1480 | C=N, C=C stretch (triazole ring) |
| ~1200 | C-O stretch (ester) |
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 141 | [M]⁺ (Molecular ion) |
| 82 | [M - COOCH₃]⁺ |
| 69 | [Triazole ring]⁺ |
Potential Signaling Pathway Involvement: The Keap1-Nrf2 Pathway
Derivatives of 1,2,4-triazole have been identified as potential modulators of the Keap1-Nrf2 signaling pathway.[1][2][3] This pathway is a master regulator of the cellular antioxidant response and plays a crucial role in protecting cells from oxidative and electrophilic stress.[4][5]
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4] However, upon exposure to oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression.[1][4] These genes encode for antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) and proteins involved in glutathione synthesis.[1][3]
Some 1,2,4-triazole derivatives have been shown to activate this pathway, potentially by interacting with Keap1 and disrupting the Keap1-Nrf2 interaction.[1][3] This leads to the stabilization and nuclear accumulation of Nrf2, thereby enhancing the cell's antioxidant capacity.
Caption: The Keap1-Nrf2 Signaling Pathway and Modulation by 1,2,4-Triazole Derivatives.
Conclusion
The structural elucidation of this compound is unequivocally achieved through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The synthesis is readily accomplished through standard N-alkylation procedures. The growing body of evidence suggesting the interaction of 1,2,4-triazole derivatives with the Keap1-Nrf2 signaling pathway highlights the therapeutic potential of this class of compounds in diseases associated with oxidative stress, warranting further investigation for drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides a representative experimental protocol for its synthesis and analysis.
Molecular Structure and Properties
This compound is a five-membered aromatic ring containing three nitrogen atoms, attached to a methyl acetate group. The presence of the triazole ring and the ester functional group dictates its chemical reactivity and spectroscopic behavior.
Caption: Molecular structure of this compound.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound. While an experimental FTIR spectrum has been referenced, the NMR and mass spectral data are predicted based on the analysis of closely related 1,2,4-triazole derivatives found in the literature.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the protons on the triazole ring and the methyl acetate moiety.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.5 | Singlet | 1H | H-3 (Triazole ring) |
| ~7.9 - 8.1 | Singlet | 1H | H-5 (Triazole ring) |
| ~5.1 - 5.3 | Singlet | 2H | -CH₂- (Methylene) |
| ~3.7 - 3.9 | Singlet | 3H | -OCH₃ (Methyl ester) |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167 - 169 | C=O (Ester carbonyl) |
| ~150 - 152 | C-3 (Triazole ring) |
| ~143 - 145 | C-5 (Triazole ring) |
| ~52 - 54 | -OCH₃ (Methyl ester) |
| ~49 - 51 | -CH₂- (Methylene) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups. A reference spectrum for "1H-1,2,4-Triazole-1-acetic acid, methyl ester" is available and the expected characteristic absorption bands are listed below.
Table 3: FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic, triazole) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic, CH₂ and CH₃) |
| ~1750 - 1730 | Strong | C=O stretch (ester) |
| ~1650 - 1500 | Medium-Weak | C=N and C=C stretch (triazole ring) |
| ~1250 - 1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak and major fragments are outlined below.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 141 | [M]⁺ (Molecular Ion) |
| 110 | [M - OCH₃]⁺ |
| 82 | [M - COOCH₃]⁺ |
| 69 | [C₂H₃N₃]⁺ (Triazole ring) |
Experimental Protocols
The following sections describe a plausible synthesis route and a general procedure for the spectroscopic analysis of this compound, adapted from established methods for similar compounds.
Synthesis Workflow
The synthesis of this compound can be achieved through the N-alkylation of 1,2,4-triazole with a methyl haloacetate.
Caption: Proposed synthesis workflow for this compound.
Synthesis Procedure
-
Reaction Setup: To a solution of 1H-1,2,4-triazole (1 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a base such as anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add methyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Analysis Protocol
Caption: General workflow for the spectroscopic analysis of the synthesized compound.
-
NMR Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
FTIR Spectroscopy: Obtain the infrared spectrum of the compound using an FTIR spectrometer. The sample can be prepared as a neat thin film on a salt plate (if liquid) or as a potassium bromide (KBr) pellet (if solid).
-
Mass Spectrometry: Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern.
Conclusion
This technical guide provides a detailed spectroscopic profile and a viable synthetic and analytical methodology for this compound. The presented data, including predicted NMR and mass spectra, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery for the identification and characterization of this and related compounds.
The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its unique chemical properties, including its ability to engage in hydrogen bonding and its dipole character, allow for high-affinity interactions with various biological targets. This technical guide provides an in-depth overview of the significant biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, and antibacterial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Derivatives of 1,2,4-triazole have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various 1,2,4-triazole derivatives against several cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylurea derivative (62i) | HT-29 (Colon) | 0.90 | [1] |
| Diarylurea derivative (62i) | H460 (Lung) | 0.85 | [1] |
| Diarylurea derivative (62i) | MDA-MB-231 (Breast) | 1.54 | [1] |
| Fused 1,2,4-triazole (105d) | HCT-116 (Colon) | 0.84 - 1.82 | [1] |
| Fused 1,2,4-triazole (106d) | HCT-116 (Colon) | 0.82 - 1.77 | [1] |
| Fused 1,2,4-triazole (105d) | U-87 MG (Glioblastoma) | 0.84 - 1.82 | [1] |
| Fused 1,2,4-triazole (106d) | U-87 MG (Glioblastoma) | 0.82 - 1.77 | [1] |
| Fused 1,2,4-triazole (105d) | MCF-7 (Breast) | 0.84 - 1.82 | [1] |
| Fused 1,2,4-triazole (106d) | MCF-7 (Breast) | 0.82 - 1.77 | [1] |
| Pyridine derivative (8c) | A549 (Lung) | - | [2] |
| Pyridine derivative (8d) | A549 (Lung) | - | [2] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d) | Hela (Cervical) | < 12 | [3] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | Hela (Cervical) | < 12 | [3] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | Hela (Cervical) | 5.6 | [3] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10d) | Hela (Cervical) | 9.8 | [3] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | MCF-7 (Breast) | 6.43 | [3] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10d) | MCF-7 (Breast) | 10.2 | [3] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | A549 (Lung) | 21.1 | [3] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10d) | A549 (Lung) | 16.5 | [3] |
| Indolyl-1,2,4-triazole hybrid (13b) | MCF-7 (Breast) | 1.07 | [4] |
| Indolyl-1,2,4-triazole hybrid (13b) | HepG2 (Liver) | 0.32 | [4] |
Key Signaling Pathways in Anticancer Activity
Several signaling pathways are targeted by 1,2,4-triazole derivatives in their anticancer action. These include pathways crucial for cell growth, proliferation, and survival.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,2,4-Triazole derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivative in culture medium. After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well. Incubate the plate for 2 to 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antifungal Activity
1,2,4-triazole derivatives are renowned for their potent antifungal properties and form the basis of several clinically important antifungal drugs. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Quantitative Antifungal Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against different fungal strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Clinafloxacin-triazole hybrid (28) | Various Fungi | 0.25 - 2 | [1] |
| Analogue 7a | Various Fungi | 0.0313 - 1 | [1] |
| Derivative 6 | C. albicans | 0.0625 - 1 | [1] |
| Sulfonamide-1,2,4-triazole (26) | Various Fungi | 0.01 - 0.27 (µmol/mL) | [1] |
| 1,2,4-triazolium bromide derivative | C. albicans ATCC 76615 | 1.05 - 8.38 (µM) | [5] |
| 1,2,4-triazolium bromide derivative | A. fumigatus | 1.05 - 8.38 (µM) | [5] |
| Vinyl-1,2,4-triazole (2h) | Various Fungi | 0.02 - 0.04 (mM) | [6] |
| 1,2,3-benzotriazine-4-one hybrid | C. albicans | 0.0156 - 2.0 | [7] |
| 1,2,3-benzotriazine-4-one hybrid | C. neoformans | 0.0156 - 2.0 | [7] |
Mechanism of Antifungal Action
The inhibition of ergosterol biosynthesis is the hallmark of the antifungal activity of 1,2,4-triazoles.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.
Materials:
-
Fungal strain of interest
-
Appropriate broth medium (e.g., RPMI-1640)
-
1,2,4-Triazole derivative stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture. The final concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivative in the broth medium directly in the microtiter plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared fungal inoculum. The final volume in each well is typically 100 or 200 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
Antibacterial Activity
1,2,4-triazole derivatives have also been investigated for their antibacterial potential, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria.
Quantitative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Clinafloxacin-triazole hybrid (28) | Various Bacteria | 0.25 - 2 | [1] |
| 1,2,4-Triazolo[3,4-b][8][9][10]thiadiazine (39c) | E. coli | 3.125 | [1] |
| 1,2,4-Triazolo[3,4-b][8][9][10]thiadiazine (39h) | P. aeruginosa | 3.125 | [1] |
| Bis-1,2,4-triazole derivative | B. proteus | 0.5 | [1] |
| 1,2,4-triazolium bromide derivative | S. aureus ATCC 29213 | 1.05 - 8.38 (µM) | [5] |
| 1,2,4-triazolium bromide derivative | E. coli ATCC 25922 | 1.05 - 8.38 (µM) | [5] |
| 1,2,4-triazolium bromide derivative | P. aeruginosa | 1.05 - 8.38 (µM) | [5] |
| Ofloxacin-1,2,4-triazole hybrid | S. aureus | 0.25 - 1 | [11] |
| Ofloxacin-1,2,4-triazole hybrid | S. epidermidis | 0.25 - 1 | [11] |
| Ofloxacin-1,2,4-triazole hybrid | B. subtilis | 0.25 - 1 | [11] |
| Ofloxacin-1,2,4-triazole hybrid | E. coli | 0.25 - 1 | [11] |
| Nalidixic acid-based 1,2,4-triazole-3-thione | P. aeruginosa | 16 | [11] |
| 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivative (36) | S. aureus | 0.264 (mM) | [11] |
| 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivative (36) | S. pyogenes | 0.132 (mM) | [11] |
Experimental Protocol: Broth Microdilution for Antibacterial MIC Determination
The protocol for determining the MIC of antibacterial agents is similar to that for antifungal agents, with adjustments for the specific growth requirements of bacteria.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
1,2,4-Triazole derivative stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform serial twofold dilutions of the 1,2,4-triazole derivative in the broth medium within the microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include growth and sterility controls.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This guide provides a foundational understanding of the diverse biological activities of 1,2,4-triazole derivatives. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of this important class of compounds for various therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. promega.com [promega.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: A Versatile Heterocyclic Building Block for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, incorporating a reactive ester group and the versatile 1,2,4-triazole moiety, make it a valuable precursor for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The 1,2,4-triazole ring system is a well-established pharmacophore found in numerous clinically successful drugs, particularly in the realm of antifungal and anticancer agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound as a pivotal intermediate in the creation of novel therapeutic agents.
Chemical and Physical Properties
This compound is a stable organic compound with the following key characteristics:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 106535-16-4 |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most common organic solvents |
Synthesis of this compound
The primary synthetic route to this compound involves the N-alkylation of 1,2,4-triazole with a suitable haloacetate ester, typically methyl bromoacetate. The regioselectivity of this reaction is a critical aspect, as alkylation can occur at either the N1 or N4 position of the triazole ring. Reaction conditions can be optimized to favor the formation of the desired N1-isomer.
General Experimental Protocol for N-alkylation
A common procedure for the synthesis of this compound is as follows:
Materials:
-
1H-1,2,4-triazole
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
Procedure:
-
To a solution of 1H-1,2,4-triazole in anhydrous DMF, an equimolar amount of a base such as potassium carbonate is added.
-
The mixture is stirred at room temperature to facilitate the formation of the triazolide anion.
-
Methyl bromoacetate is then added dropwise to the reaction mixture.
-
The reaction is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a designated period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel to afford the pure this compound.
Note: The choice of base and solvent can significantly influence the regioselectivity and yield of the reaction. Non-nucleophilic, sterically hindered bases may favor the formation of the N1-alkylated isomer.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
| Technique | Expected/Reported Data for Similar Compounds |
| ¹H NMR | * δ (ppm) ~3.8 (s, 3H, -OCH₃), ~5.2 (s, 2H, -CH₂-), ~8.0 (s, 1H, triazole-H), ~8.3 (s, 1H, triazole-H) |
| ¹³C NMR | * δ (ppm) ~53 (-OCH₃), ~50 (-CH₂-), ~145 (triazole-C), ~152 (triazole-C), ~168 (C=O) |
| IR (cm⁻¹) | * ~1750 (C=O stretch), ~1500-1600 (C=N stretch), ~2900-3100 (C-H stretch) |
| Mass Spec (m/z) | * Expected [M+H]⁺: 142.0611 |
Applications as a Heterocyclic Building Block in Drug Development
The utility of this compound as a building block stems from its ability to undergo various chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.
Synthesis of Antifungal Agents
A significant application of this building block is in the synthesis of triazole-based antifungal agents. Many of these drugs, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The 1,2,4-triazole nitrogen (N4) coordinates to the heme iron atom in the enzyme's active site.
Example: Synthesis of a Voriconazole Analogue Intermediate
This compound can serve as a key starting material for the synthesis of intermediates for voriconazole and its analogues. A plausible synthetic transformation involves the reaction of the enolate of the acetate with a suitable electrophile, followed by further modifications.
Experimental Protocol: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (A Key Intermediate)
This protocol describes the synthesis of a key intermediate in the production of voriconazole, showcasing the utility of the triazolyl acetate building block.
Materials:
-
This compound
-
2,4-Difluorobenzoyl chloride
-
Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of this compound in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A strong base, such as LDA, is added dropwise to generate the corresponding enolate.
-
2,4-Difluorobenzoyl chloride is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.
This intermediate can then be further elaborated through a series of reactions, including the introduction of the pyrimidinyl side chain and stereoselective reduction, to afford voriconazole.[1]
Caption: Synthetic pathway from this compound to a voriconazole analogue.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its straightforward synthesis and the reactivity of its functional groups provide a convenient entry point for the construction of complex molecules, particularly those containing the biologically significant 1,2,4-triazole scaffold. The application of this intermediate in the synthesis of potent antifungal agents highlights its importance in the development of new therapeutics to address pressing medical needs. Further exploration of the reactivity of this compound is expected to unveil novel synthetic methodologies and lead to the discovery of new drug candidates with diverse pharmacological activities.
References
In-Depth Technical Guide: Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (CAS No. 1250278-88-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate, identified by CAS number 1250278-88-6, is a heterocyclic compound belonging to the 1,2,4-triazole class. This technical guide provides a comprehensive overview of its chemical properties, potential therapeutic applications, and relevant experimental contexts. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide spectrum of biological activities. While specific data for this particular compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues and general knowledge of triazole derivatives to provide a valuable resource for researchers.
Chemical Properties and Data
Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a derivative of 3,5-dimethyl-1H-1,2,4-triazole, featuring a methyl acetate group attached to one of the nitrogen atoms of the triazole ring.
| Property | Value | Source |
| CAS Number | 1250278-88-6 | N/A |
| Molecular Formula | C₇H₁₁N₃O₂ | N/A |
| Molecular Weight | 169.18 g/mol | N/A |
| IUPAC Name | methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate | N/A |
| SMILES | CC1=NN=C(N1CC(=O)OC)C | N/A |
Synthesis and Characterization
General Experimental Protocol: N-Alkylation of 3,5-dimethyl-1H-1,2,4-triazole
The alkylation of 1,2,4-triazoles can result in a mixture of N1 and N4 substituted isomers. The regioselectivity of the reaction is influenced by factors such as the base, solvent, and the nature of the alkylating agent.[1][2]
Materials:
-
3,5-dimethyl-1H-1,2,4-triazole
-
Methyl chloroacetate or methyl bromoacetate
-
A suitable base (e.g., potassium carbonate, sodium hydride, DBU)
-
An appropriate solvent (e.g., DMF, acetonitrile, acetone)
Procedure:
-
To a solution of 3,5-dimethyl-1H-1,2,4-triazole in the chosen solvent, add the base.
-
Stir the mixture at room temperature for a designated period to allow for the formation of the triazolide anion.
-
Add the methyl 2-haloacetate dropwise to the reaction mixture.
-
The reaction may be stirred at room temperature or heated to facilitate the reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to isolate the desired N1-substituted isomer.
Characterization
The synthesized product would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and regiochemistry of the product. For related 1,2,4-triazole derivatives, characteristic shifts for the triazole ring protons and carbons, as well as the methyl and acetate groups, would be expected.[3][4][5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl group of the ester.
Potential Uses and Biological Activities
The 1,2,4-triazole nucleus is a key structural motif in a wide array of pharmacologically active compounds.[7][8][9] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, suggesting potential applications for Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate in drug discovery and development.
Antifungal Activity
Many commercially successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. These agents typically function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It is plausible that derivatives of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate could exhibit antifungal properties.
Anticancer Activity
Certain 1,2,4-triazole derivatives have shown promise as anticancer agents. Their mechanisms of action can vary, including inhibition of tubulin polymerization and aromatase inhibition.[8] The structural features of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate make it a candidate for further chemical modification to explore potential antiproliferative effects.
Other Potential Activities
The versatility of the 1,2,4-triazole scaffold has led to the discovery of compounds with a range of other biological activities, including:
Signaling Pathways and Mechanisms of Action
The mechanism of action for any potential biological activity of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate would need to be elucidated through specific experimental studies. Based on the known activities of related triazole compounds, several signaling pathways could be relevant targets.
Ergosterol Biosynthesis Pathway (Antifungal)
As mentioned, a primary target for antifungal triazoles is the ergosterol biosynthesis pathway. Inhibition of 14α-demethylase disrupts the fungal cell membrane integrity, leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
mechanism of action of triazole-based compounds
An In-depth Technical Guide on the Core Mechanism of Action of Triazole-Based Compounds
Introduction
Triazole, a five-membered heterocyclic ring containing three nitrogen atoms, serves as a fundamental scaffold in medicinal chemistry due to its versatile biological activities.[1] Derivatives of both 1,2,3-triazole and 1,2,4-triazole have demonstrated a broad spectrum of therapeutic applications, including antifungal, anticancer, and antiviral properties.[2][3][4] The chemical stability and the ability of the triazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological targets like enzymes and receptors make it a "privileged scaffold" in drug design.[5][6] This guide provides a detailed examination of the core mechanisms of action of triazole-based compounds, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The most well-established mechanism of action for triazole-based compounds is their antifungal activity, which has been pivotal in treating a wide range of mycoses.[7]
Core Mechanism: Targeting Lanosterol 14α-Demethylase (CYP51)
Triazole antifungals function primarily by inhibiting a critical enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51.[8][9] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of fungal cell membranes.[10][11] Ergosterol is vital for maintaining the structural integrity, fluidity, and permeability of the fungal membrane.[11]
The mechanism of inhibition involves the coordination of a nitrogen atom (typically N4) of the triazole ring with the heme iron atom located in the active site of the CYP51 enzyme.[1][12] This binding is non-competitive and effectively blocks the substrate (lanosterol) from accessing the active site, thereby halting the demethylation process.[12][13]
The inhibition of CYP51 leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane's integrity, leading to increased permeability and disruption of cellular functions.[9][14]
-
Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes a buildup of 14α-methylated sterol precursors, such as lanosterol.[8][11] These precursors are incorporated into the membrane, further disrupting its structure and the function of membrane-bound enzymes, ultimately leading to fungal growth inhibition (fungistatic effect) or cell death (fungicidal effect).[12]
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
An In-depth Technical Guide to the Synthesis of 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anti-inflammatory agents. Its prevalence in drug design underscores the critical need for efficient and versatile synthetic methodologies. This technical guide provides a comprehensive overview of both classical and modern methods for the synthesis of the 1,2,4-triazole ring system, complete with quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in this vital area of drug development.
Classical Synthesis Methods
The foundational approaches to 1,2,4-triazole synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and applicability in certain contexts.
Pellizzari Reaction
Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[1] While effective, the Pellizzari reaction often requires harsh conditions and can result in modest yields.[1]
Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,2,4-triazole ring.[2][3]
Quantitative Data: Pellizzari Reaction
| Amide (R¹) | Acylhydrazide (R²) | Product | Yield (%) | Reference |
| Benzamide | Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | Moderate | |
| Formamide | Hydrazine Hydrochloride | 1,2,4-triazole | - |
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction) [3]
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 220-250°C under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Triturate the solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterize the product by NMR, IR, and Mass Spectrometry.
Einhorn-Brunner Reaction
First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, this acid-catalyzed condensation of diacylamines (imides) with hydrazines provides a direct route to substituted 1,2,4-triazoles.[1][4] A key feature of this reaction is its regioselectivity when using unsymmetrical diacylamines; the acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting triazole.[1]
Mechanism: The reaction is initiated by the protonation of the hydrazine, followed by nucleophilic attack on one of the carbonyl groups of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring. A final dehydration step yields the aromatic 1,2,4-triazole.[1][5]
Quantitative Data: Einhorn-Brunner Reaction [1]
| Diacylamine (Imide) | Hydrazine | 1,2,4-Triazole Product | Yield (%) |
| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | High |
| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | - |
| Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | 65 |
Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole (Einhorn-Brunner Reaction) [1]
-
In a round-bottom flask, dissolve dibenzamide (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid.
-
Heat the mixture under reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration.
-
Wash the crude product with a small amount of cold ethanol.
-
Recrystallize the solid from ethanol to yield the pure 1,3,5-triphenyl-1,2,4-triazole.
Modern Synthesis Methods
Contemporary approaches to 1,2,4-triazole synthesis offer milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazoles. This technique often leads to dramatic reductions in reaction times and increased yields.[6]
Workflow: A typical microwave-assisted synthesis involves the reaction of a hydrazide with a nitrile in the presence of a base, irradiated in a dedicated microwave synthesizer.
Quantitative Data: Microwave-Assisted Synthesis of 1,2,4-Triazoles
| Hydrazide | Nitrile | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Hydrazide | Substituted Nitrile | K₂CO₃ | 150 | 2 hours | High | |
| Various | Various | - | 130 | 10-20 min | Good | [7] |
| Hydrazines | Formamide | None | - | - | - | [8] |
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles
-
In a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in n-butanol (10 mL).
-
Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.
-
After cooling the reaction mixture, filter the precipitated product.
-
Recrystallize the crude material from ethanol to obtain the analytically pure product.
Copper-Catalyzed Synthesis
Copper-catalyzed reactions have become a prominent method for the synthesis of 1,2,4-triazoles, offering high efficiency and broad substrate scope.[9][10] One common approach involves the one-pot reaction of two different nitriles with hydroxylamine.[11][12][13][14]
Mechanism: The proposed mechanism involves the initial formation of an amidoxime from one equivalent of nitrile and hydroxylamine. This is followed by a copper-catalyzed reaction with a second equivalent of nitrile and subsequent intramolecular cyclization and dehydration to yield the 1,2,4-triazole.[11]
Quantitative Data: Copper-Catalyzed Synthesis of 1,2,4-Triazoles
| Nitrile 1 | Nitrile 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Various | Various | Cu(OAc)₂ | DMSO | 120 | Moderate to Good | [11] |
| Amidines | Nitriles | CuBr | DMSO | 120 | 52-85 | [9] |
| 2-Aminopyridines | Nitriles | CuBr/ZnI₂ | DCB | - | up to 81 | [15] |
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles [11]
-
In a reaction tube, combine the first nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in tert-butanol (2.0 mL).
-
Stir the mixture at 80°C for 2 hours.
-
To the resulting mixture, add the second nitrile (1.0 mmol), copper(II) acetate (0.2 mmol), and cesium carbonate (3.0 mmol) in dimethyl sulfoxide (2.0 mL).
-
Seal the tube and stir the reaction mixture at 120°C for 24 hours.
-
After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.
Conclusion
The synthesis of 1,2,4-triazoles has evolved significantly from the classical, high-temperature methods to modern, efficient, and versatile catalytic and microwave-assisted approaches. This guide provides a foundational understanding of these key synthetic strategies, offering researchers and drug development professionals the necessary information to select and implement the most appropriate method for their specific needs. The continued development of novel synthetic routes to this important heterocyclic scaffold will undoubtedly fuel further advancements in medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 8. Einhorn-Brunner Reaction [drugfuture.com]
- 9. isres.org [isres.org]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 13. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
The Therapeutic Potential of 1,2,4-Triazole Esters: A Technical Guide for Drug Development Professionals
Introduction: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activity. Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antifungal, anticancer, antibacterial, and antiviral properties. This technical guide provides an in-depth overview of the therapeutic potential of 1,2,4-triazole esters, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action to support researchers and drug development professionals in this promising field.
General Synthesis of 1,2,4-Triazole Esters
The synthesis of 1,2,4-triazole esters can be achieved through several synthetic routes. A common and effective method involves the cyclization of key intermediates derived from carboxylic acids and hydrazides. This process allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's biological activity.
A general workflow for the synthesis of 1,2,4-triazole esters is depicted below.
Caption: General synthetic workflow for 1,2,4-triazole esters.
Antifungal Applications
1,2,4-triazole derivatives are a well-established class of antifungal agents, with several compounds clinically approved for the treatment of fungal infections. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
The antifungal activity of azoles, including 1,2,4-triazole esters, is primarily due to their inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of the enzyme, disrupting its function. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.[1][2]
Caption: Mechanism of action of 1,2,4-triazole esters as antifungal agents.
Quantitative Antifungal Activity
The antifungal efficacy of 1,2,4-triazole esters is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Triazole-Benzotriazine Hybrid | Candida albicans | 0.0156 - 2.0 | [3] |
| Triazole-Benzotriazine Hybrid | Cryptococcus neoformans | 0.0156 - 2.0 | [3] |
| Thiazolo[4,5-d]pyrimidine Hybrid | Candida albicans | 4 - 8 | [3] |
| N-(halobenzyl) piperazine carbodithioate derivative | Candida species | 0.063 - 0.5 | [3] |
| Indole-Triazole Hybrid | Candida albicans | 2 | [3] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
The Clinical and Laboratory Standards Institute (CLSI) M27 protocol provides a standardized method for determining the MIC of antifungal agents against yeasts.[2][4][5]
1. Preparation of Antifungal Stock Solution:
-
Dissolve the 1,2,4-triazole ester in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).
2. Preparation of Microdilution Plates:
-
Aseptically add 100 µL of RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the antifungal stock solution diluted in RPMI-1640 to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
3. Inoculum Preparation:
-
Subculture the yeast strain onto potato dextrose agar and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well.
Anticancer Applications
Several 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the disruption of microtubule dynamics, a critical process for cell division.
Mechanism of Action: Tubulin Polymerization Inhibition
Certain 1,2,4-triazole esters act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The arrest of the cell cycle at the G2/M phase ultimately leads to apoptosis (programmed cell death) in cancer cells.
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Quantitative Anticancer Activity
The in vitro anticancer activity of 1,2,4-triazole esters is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Triazole Hybrid 9p | HeLa (Cervical Cancer) | 0.0083 | [6] |
| Indole-Triazole Hybrid 7i | Various | 3.03 | |
| Betulin-Triazole Bet-TZ1 | A375 (Melanoma) | 22.41 | [7] |
| Triazole Pyridine Derivative TP6 | B16F10 (Murine Melanoma) | 41.12 | [8] |
| Triazole/Oxime Hybrid 11a-d | Various | Varies | |
| Thiazolo[3,2-b][9][10]-triazole 14d | Renal Subpanel | Varies | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][9][10][12]
1. Cell Seeding:
-
Culture the desired cancer cell line in appropriate medium.
-
Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-triazole ester in the culture medium.
-
Replace the existing medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
6. Calculation of IC50:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Antibacterial Applications
1,2,4-triazole derivatives have also shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.
Quantitative Antibacterial Activity
The antibacterial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Clinafloxacin-Triazole Hybrid | S. aureus, E. coli | 0.25 - 32 | [13] |
| Ofloxacin Analogue | S. aureus, E. coli | 0.25 - 1 | [13] |
| Phenylpiperazine Derivative | E. coli, P. aeruginosa | 0.12 - 1.95 | [13] |
| 3,4-dichlorobenzyl triazole-3-thione | S. aureus, E. coli | 1 - 2 | [13] |
| Vinyl-1,2,4-triazole derivative | Xanthomonas campestris | 0.0002 - 0.0033 (mM) | [14] |
Experimental Protocol: Broth Microdilution Antibacterial Susceptibility Testing (CLSI M07)
The CLSI M07 standard provides a reference method for determining the MIC of antibacterial agents.[7][8][15][16][17]
1. Preparation of Antimicrobial Stock Solution and Microdilution Plates:
-
This is performed similarly to the antifungal protocol, using cation-adjusted Mueller-Hinton Broth (CAMHB) as the medium.
2. Inoculum Preparation:
-
Inoculate several colonies of the test bacterium from an agar plate into CAMHB and incubate to achieve a log-phase growth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
3. Inoculation and Incubation:
-
Inoculate the microdilution plates with the bacterial suspension.
-
Incubate at 35°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Antiviral Applications
The broad biological activity of 1,2,4-triazoles extends to antiviral applications, with derivatives showing activity against a range of viruses.[18][19][20][21][22]
Mechanism of Action: Neuraminidase Inhibition
Some 1,2,4-triazole derivatives, particularly those designed as analogues of existing antiviral drugs like oseltamivir, are thought to act as neuraminidase inhibitors.[23][24][25][26][27] Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from an infected host cell. By inhibiting this enzyme, the 1,2,4-triazole compounds can prevent the spread of the virus to other cells.
Caption: Antiviral mechanism via neuraminidase inhibition.
Quantitative Antiviral Activity
The antiviral efficacy is often determined by the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response.
Specific quantitative data for 1,2,4-triazole esters with antiviral activity is an active area of research, and further studies are needed to populate this data set comprehensively.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[1][28][13][29][30]
1. Cell Culture and Virus Titration:
-
Grow a monolayer of a susceptible host cell line in 6-well plates.
-
Perform a serial dilution of the virus stock and infect the cell monolayers to determine the virus titer that produces a countable number of plaques.
2. Antiviral Assay:
-
Prepare serial dilutions of the 1,2,4-triazole ester in a serum-free medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of the compound for a specified time.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the test compound.
3. Plaque Visualization and Counting:
-
Incubate the plates for several days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Count the number of plaques in each well.
4. Calculation of EC50:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Conclusion
1,2,4-triazole esters represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of applications, coupled with well-elucidated mechanisms of action, provides a strong foundation for further research and development. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of novel 1,2,4-triazole ester candidates. Future efforts in this field will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of their potential in other therapeutic areas.
References
- 1. ibtbioservices.com [ibtbioservices.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. scielo.br [scielo.br]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 14. scribd.com [scribd.com]
- 15. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 20. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and evaluation of anti-Giardia activity of oseltamivir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of 1,4-triazole linked zanamivir dimers as highly potent inhibitors of influenza A and B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 27. youtube.com [youtube.com]
- 28. benchchem.com [benchchem.com]
- 29. bioagilytix.com [bioagilytix.com]
- 30. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Methodological & Application
Application Note and Protocol for the Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antifungal, antimicrobial, antiviral, and anticancer properties. The incorporation of an acetic acid ester moiety at the N-1 position of the triazole ring is a common strategy in medicinal chemistry to develop novel therapeutic agents. This document provides a detailed protocol for the synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate and its derivatives, primarily focusing on the regioselective N-alkylation of 1,2,4-triazole.
The described method offers a reliable and efficient route to the target compounds, which are valuable intermediates for further chemical modifications and drug discovery efforts. The protocol emphasizes regioselectivity, reaction conditions, and purification techniques to ensure high yield and purity of the final products.
Synthetic Pathway Overview
The primary synthetic route involves the N-alkylation of 1,2,4-triazole with a haloacetate ester, such as methyl chloroacetate, in the presence of a base. The regioselectivity of this reaction is crucial, as alkylation can occur at either the N-1 or N-2 position of the triazole ring. The formation of the desired N-1 isomer is typically favored under specific reaction conditions.
Application Notes and Protocols for Methyl 2-(1H-1,2,4-triazol-1-yl)acetate in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with many clinically successful drugs, such as fluconazole and itraconazole, featuring this heterocyclic core. These agents primarily exert their antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a simple derivative of the 1,2,4-triazole core and represents a valuable starting point or fragment for the synthesis of more complex and potent antifungal drug candidates. Its structural simplicity allows for facile chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize antifungal potency and pharmacokinetic properties. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a diverse library of amide and ester derivatives. Alternatively, the acetate moiety can be further functionalized to introduce different pharmacophoric groups.
While specific antifungal activity data for this compound is not extensively reported in publicly available literature, the well-established antifungal properties of numerous other 1,2,4-triazole derivatives suggest its potential as a building block in the discovery of novel antifungal agents. The protocols detailed below provide a framework for the synthesis and evaluation of this and related compounds.
Data Presentation: Antifungal Activity of Representative 1,2,4-Triazole Derivatives
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various 1,2,4-triazole derivatives against common fungal pathogens. This data, gathered from published research, illustrates the potential of the 1,2,4-triazole scaffold in antifungal drug discovery. It is important to note that these values are for structurally related compounds and not for this compound itself.
| Compound Type | Fungal Strain | MIC Range (µg/mL) | Reference |
| 1,2,3-Benzotriazine-4-one containing triazoles | Candida albicans | 0.0156 - 2.0 | [1] |
| 1,2,3-Benzotriazine-4-one containing triazoles | Cryptococcus neoformans | 0.0156 - 2.0 | [1] |
| Thiazolo[4,5-d]pyrimidine-triazole hybrids | Various Fungi | Good (4-8) to Excellent (0.06-2) | [2] |
| Triazole derivatives with alkynyl side chains | Candida albicans | 0.0625 - 1.0 | [3] |
| Triazole derivatives with alkynyl side chains | Cryptococcus neoformans | 0.0625 - 1.0 | [3] |
| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans ATCC 76615 | 1.05 - 8.38 (µM) | [4] |
| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Aspergillus fumigatus | 1.05 - 8.38 (µM) | [4] |
| Sulfide derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Candida albicans | Potent activity | [5] |
| Sulfide derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Aspergillus fumigatus | Potent activity | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-alkylation of 1H-1,2,4-triazole with methyl 2-bromoacetate to synthesize the target compound.
Materials:
-
1H-1,2,4-triazole
-
Methyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 eq).
-
Alkylation: Slowly add methyl 2-bromoacetate (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Synthesized this compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve a range of final test concentrations (e.g., 0.03 to 16 µg/mL).
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for molds).
-
Dilute the fungal suspension in RPMI-1640 medium to the final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for molds).
-
-
Microplate Inoculation:
-
Add 100 µL of each compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well containing the compound.
-
Include a positive control (fungal inoculum in medium without compound) and a negative control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours (the exact time depends on the fungal species).
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Caption: Workflow for in vitro antifungal susceptibility testing.
Signaling Pathway
Mechanism of Action of Triazole Antifungals
The primary mechanism of action for triazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.
Caption: Mechanism of action of triazole antifungals.
References
- 1. (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Methyl 2-(1H-1,2,4-triazol-1-yl)acetate in Agrochemical Synthesis
Introduction
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a versatile chemical intermediate, valued for its utility in the synthesis of a variety of biologically active molecules, particularly within the agrochemical sector. The 1,2,4-triazole moiety is a critical pharmacophore in a significant class of fungicides that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. While direct industrial synthesis routes for commercial agrochemicals may vary, this compound and its corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)acetic acid, serve as key building blocks for creating novel potential agrochemicals and for elucidating structure-activity relationships in research and development. This document provides an overview of its application, focusing on the synthesis of a representative triazole fungicide, and includes detailed experimental protocols.
Application in Fungicide Synthesis
The primary application of this compound in agrochemical synthesis is as a precursor to complex triazole-based fungicides. The ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)acetic acid, which can then be coupled with various molecular fragments to produce active fungicidal compounds.
A representative application is the synthesis of compounds structurally related to the triazole fungicide family. For the purpose of these notes, we will detail a laboratory-scale synthesis of a model fungicidal compound, 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile , an active ingredient known as myclobutanil. While commercial synthesis of myclobutanil follows a different pathway, this example illustrates how the 2-(1H-1,2,4-triazol-1-yl)acetic acid core can be elaborated to generate a potent agrochemical. Myclobutanil is a broad-spectrum systemic fungicide with protective and curative action.[1]
Quantitative Data
The following table summarizes key quantitative data for the synthesis and activity of myclobutanil, the representative agrochemical.
| Parameter | Value | Reference |
| Synthesis Yield (Overall) | 77-79% | [2] |
| Purity of Final Product | >97% | [2] |
| Fungicidal Activity (EC50) | Varies by fungal species | [3] |
| vs. Microsporum lanosum | Comparable to Ketoconazole | [3] |
| vs. Cryptococcus neoformans | Comparable to Ketoconazole | [3] |
| vs. Candida albicans | Comparable to Ketoconazole | [3] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the key intermediate, 2-(1H-1,2,4-triazol-1-yl)acetic acid, from this compound, and a representative synthesis of a myclobutanil-like fungicide.
1. Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a 1 M aqueous solution of sodium hydroxide (1.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.
-
A white precipitate of 2-(1H-1,2,4-triazol-1-yl)acetic acid will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-(1H-1,2,4-triazol-1-yl)acetic acid.
-
Dry the product in a vacuum oven.
-
2. Representative Synthesis of 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile (Myclobutanil)
This protocol outlines a plausible, albeit not the industrial, multi-step synthesis starting from a precursor that could be derived from 2-(1H-1,2,4-triazol-1-yl)acetic acid. The industrial synthesis of myclobutanil starts from p-chlorobenzonitrile.[1]
-
Step A: Synthesis of 2-(4-chlorophenyl)hexanenitrile
-
This intermediate is commercially available but can be synthesized by the alkylation of 4-chlorophenylacetonitrile with 1-bromobutane in the presence of a base like sodium hydride in a suitable solvent like dimethylformamide (DMF).
-
-
Step B: Synthesis of 1-chloro-2-(4-chlorophenyl)-2-cyanohexane
-
This step involves the chloromethylation of 2-(4-chlorophenyl)hexanenitrile.
-
Materials:
-
2-(4-chlorophenyl)hexanenitrile
-
Paraformaldehyde
-
Hydrogen chloride (gas) or a concentrated HCl solution
-
Zinc chloride (catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve 2-(4-chlorophenyl)hexanenitrile in anhydrous dichloromethane in a reaction vessel equipped with a gas inlet and a stirrer.
-
Add a catalytic amount of zinc chloride.
-
Pass a slow stream of dry hydrogen chloride gas through the solution while adding paraformaldehyde portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
-
Step C: Synthesis of Myclobutanil
-
This final step involves the reaction of the chloromethylated intermediate with 1,2,4-triazole.
-
Materials:
-
1-chloro-2-(4-chlorophenyl)-2-cyanohexane
-
1,2,4-triazole
-
Sodium hydroxide or potassium carbonate (base)
-
Dimethyl sulfoxide (DMSO) or DMF (solvent)
-
-
Procedure:
-
In a reaction flask, dissolve 1,2,4-triazole in DMSO.
-
Add powdered sodium hydroxide or potassium carbonate to the solution and stir to form the sodium or potassium salt of 1,2,4-triazole.
-
Add a solution of 1-chloro-2-(4-chlorophenyl)-2-cyanohexane in DMSO dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).[2]
-
Cool the reaction mixture and pour it into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure myclobutanil.[2]
-
-
Visualizations
Synthetic Pathway of 2-(1H-1,2,4-triazol-1-yl)acetic acid
References
- 1. Myclobutanil (Ref: RH 3866) [sitem.herts.ac.uk]
- 2. CN102060791B - Preparation method of myclobutanil as a triazole bactericide - Google Patents [patents.google.com]
- 3. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Alkylation of 1,2,4-Triazole: A Detailed Guide to Experimental Procedures and Regioselectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 1,2,4-triazole, a fundamental reaction in the synthesis of many pharmaceutical and agrochemical compounds. The regioselectivity of this reaction, which can yield N1, N2, or N4-alkylated isomers, is a critical aspect that is influenced by various reaction parameters. This guide offers insights into controlling this selectivity and provides standardized procedures for achieving desired outcomes.
Factors Influencing Regioselectivity in N-Alkylation
The alkylation of 1,2,4-triazole can occur at three different nitrogen atoms, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on a combination of steric and electronic factors, as well as the specific reaction conditions employed.[1] Key factors include the choice of base, solvent, and the nature of the alkylating agent. Generally, N1 and N4-alkylation are the most common outcomes. The use of specific bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to favor the formation of the N1-substituted isomer.[2][3]
Caption: Factors influencing the regioselectivity and yield of 1,2,4-triazole N-alkylation.
Data Presentation: Comparison of Alkylation Methods
The choice of reaction conditions significantly impacts the efficiency and regioselectivity of the N-alkylation of 1,2,4-triazole. Below is a summary of quantitative data from various reported methods.
Table 1: Effect of Base and Solvent on Regioselectivity of 1,2,4-Triazole Alkylation
| 1,2,4-Triazole Substrate | Alkylating Agent | Base | Solvent | N1:N4 Ratio |
| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various | - | 90:10 |
| 1,2,4-Triazole | Alkyl halides | DBU | THF | ~90:10[1][2] |
| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K₂CO₃ | Acetone | N(1)-CH₂-N(2) isomer is major |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for N-Alkylation
| Reaction | Conventional Method | Microwave Method | Yield | Reference |
| Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33-90 seconds | 82% | [1][4] |
| Synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes | 96% | [1][4] |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | 85% | [1][4] |
Experimental Protocols
The following are detailed protocols for common N-alkylation procedures for 1,2,4-triazole.
Protocol 1: General Procedure for N1-Alkylation using DBU
This protocol describes a mild and convenient method for the N-alkylation of 1,2,4-triazole that generally favors the N1-isomer.[2][3]
Materials:
-
1,2,4-triazole (1.0 eq)
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Alkylating agent (e.g., alkyl halide) (1.0-1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under an inert atmosphere.[1]
-
Stir the mixture for 15-30 minutes.[1]
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.[1]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.[1]
Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate
This protocol outlines a common method using a weaker inorganic base, which may be preferable for certain substrates.
Materials:
-
1,2,4-triazole (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5-2.0 eq)
-
Alkylating agent (e.g., alkyl halide) (1.0-1.2 eq)
-
Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification supplies
Procedure:
-
To a suspension of 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq) in DMF or acetone, add the alkylating agent (1.0-1.2 eq).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[1][4]
Materials:
-
Microwave-safe reaction vessel
-
1,2,4-triazole (1.0 eq)
-
Alkylating agent (1.0-1.2 eq)
-
Base (e.g., potassium carbonate, 1.5-2.0 eq)
-
Suitable solvent (e.g., ethanol, DMF)
-
Microwave reactor
-
Standard work-up and purification supplies
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 eq), the alkylating agent (1.0-1.2 eq), and the base (e.g., potassium carbonate, 1.5-2.0 eq) in a suitable solvent (e.g., ethanol, DMF).[1]
-
Seal the vessel and place it in the microwave reactor.[1]
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.[1]
-
Work up the reaction mixture as described in the conventional heating protocols (e.g., filtration, extraction).
-
Purify the product using standard techniques such as column chromatography or recrystallization.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Triazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of triazole metabolites in various biological matrices. The protocols focus on robust and validated analytical techniques, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to ensure high sensitivity and selectivity.
Introduction
Triazole compounds are a broad class of chemicals used extensively as antifungal agents in medicine and as fungicides in agriculture. Monitoring the levels of triazole parent compounds and their metabolites is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and avoid toxicity, as well as for assessing exposure and degradation pathways in environmental and food analysis. These protocols outline validated methods for the accurate quantification of key triazole metabolites.
Featured Analytical Methods
The primary analytical method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is widely recognized for its superior selectivity and sensitivity in complex biological matrices.[1] This technique allows for the simultaneous quantification of multiple analytes in a single run.[1][2] Alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV detection are also discussed.
Application Note 1: Therapeutic Drug Monitoring of Triazole Antifungals and their Metabolites in Human Serum/Plasma
This protocol is designed for the simultaneous quantification of common triazole antifungal drugs and their active metabolites, such as itraconazole and its metabolite hydroxyitraconazole, which is essential for clinical management of fungal infections.[3][4]
Experimental Protocol: LC-MS/MS for Antifungal Triazoles
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for sample cleanup.[3][4][5]
-
To 100 µL of serum or plasma, add 300 µL of a precipitation solution (e.g., methanol, acetonitrile, or a 1:1 mixture) containing an appropriate internal standard (e.g., isotopically labeled analogues of the analytes).[3][4][6][7]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis. For some methods, a dilution of the supernatant may be necessary.[2]
2. Liquid Chromatography
-
Column: A reversed-phase C18 or C8 column (e.g., 50 x 2 mm, 3 µm particle size) is typically used for separation.[2][3]
-
Mobile Phase:
-
Gradient Elution: A linear gradient is commonly used to achieve optimal separation of the analytes.[3][4]
-
Flow Rate: A typical flow rate is between 0.4 to 0.6 mL/min.[7]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.[3][4]
Workflow for LC-MS/MS Analysis of Triazole Antifungals
Caption: Workflow for the quantification of triazole antifungals in serum/plasma.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for triazole antifungal quantification.
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intraday CV (%) | Interday CV (%) | Recovery (%) |
| Voriconazole | 0.01 - 10 | 0.01 - 0.5 | < 8.1 | < 9.8 | > 90 |
| Posaconazole | 0.02 - 40 | 0.02 - 0.25 | < 8.1 | < 9.8 | > 90 |
| Itraconazole | 0.02 - 20 | 0.02 - 0.5 | < 8.1 | < 9.8 | > 90 |
| Hydroxyitraconazole | 0.02 - 20 | 0.02 - 0.5 | < 8.1 | < 9.8 | > 90 |
| Fluconazole | 0.2 - 200 | 0.2 | < 8.1 | < 9.8 | > 90 |
Data compiled from multiple sources.[2][4][5]
Application Note 2: Quantification of Triazole Fungicide Metabolites in Food and Environmental Matrices
This protocol is tailored for the analysis of polar triazole derivative metabolites (TDMs), such as 1,2,4-triazole (TRZ), triazole alanine (TA), triazole acetic acid (TAA), and triazole lactic acid (TLA), in complex matrices like fruits, vegetables, and soil.[7][8][9]
Experimental Protocol: QuPPe Method with LC-MS/MS
The QuPPe (Quick Polar Pesticides) method is effective for extracting these highly polar metabolites.[7][9]
1. Sample Preparation: QuPPe Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol with 1% formic acid.[7]
-
Add an internal standard solution (isotopically labeled TDMs).[7]
-
Shake vigorously for 1 minute.
-
Centrifuge for 5 minutes at 4000 rpm.[7]
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.[7]
2. Liquid Chromatography
-
Column: A column suitable for polar analytes, such as a porous graphitic carbon (Hypercarb) column, is recommended.[7]
-
Mobile Phase:
-
Gradient Elution: A gradient program is used to separate the polar metabolites.
-
Flow Rate: 0.6 mL/min.[7]
3. Mass Spectrometry
-
Ionization: ESI in positive ion mode.
-
Detection: MRM for quantification.
-
Note: Due to potential matrix interferences, techniques like Differential Mobility Spectrometry (DMS) can be coupled with LC-MS/MS to enhance selectivity.[7][9]
Workflow for QuPPe Extraction and LC-MS/MS Analysis
Caption: QuPPe workflow for triazole metabolite analysis in food matrices.
Quantitative Data Summary
The following table presents typical validation data for the analysis of triazole derivative metabolites in various food matrices.
| Analyte | Matrix | Linearity Range (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| 1,2,4-triazole (TRZ) | Fruits & Vegetables | 0.01 - 0.2 | 0.01 | 70 - 120 | < 20 |
| Triazole alanine (TA) | Fruits & Vegetables | 0.01 - 0.2 | 0.01 | 70 - 120 | < 20 |
| Triazole acetic acid (TAA) | Fruits & Vegetables | 0.01 - 0.2 | 0.01 | 70 - 120 | < 20 |
| 1,2,4-triazole (TRZ) | Soil | 0.0011 - 0.1 | 0.0011 | 83 - 97 | < 7.8 |
Data compiled from multiple sources.[7][8]
Mitigating Matrix Effects
Matrix effects can significantly impact the accuracy of quantification in LC-MS/MS analysis.[6] Key strategies to minimize these effects include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) can be employed for cleaner extracts.[6][10]
-
Use of Internal Standards: Stable isotope-labeled internal standards are highly effective in compensating for matrix-induced signal suppression or enhancement.[6][7]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to correct for matrix effects.[6]
-
Advanced Instrumentation: Differential Mobility Spectrometry (DMS) can provide an additional layer of separation, reducing interferences.[9][11]
Logical Flow for Addressing Matrix Effects
Caption: Decision-making workflow for mitigating matrix effects in LC-MS/MS.
References
- 1. myadlm.org [myadlm.org]
- 2. scispace.com [scispace.com]
- 3. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 6. benchchem.com [benchchem.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EURL | Single Residue Methods | Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry [eurl-pesticides.eu]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Compound Libraries
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of 1,2,4-triazole have shown significant therapeutic potential, exhibiting antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3] The diverse pharmacological profiles of these compounds make them highly attractive for drug discovery. High-throughput screening (HTS) of 1,2,4-triazole libraries is a critical step in identifying promising lead compounds for further development and optimization.[1] This document provides detailed application notes and protocols for the HTS of 1,2,4-triazole compound libraries, aimed at researchers, scientists, and drug development professionals.
Generalized High-Throughput Screening (HTS) Workflow
A typical HTS workflow for a 1,2,4-triazole library involves several key stages, from initial assay development to hit confirmation and characterization. This process begins with the development of a robust and sensitive assay, followed by a pilot screen with a small subset of compounds to validate the assay's performance. The subsequent primary screen of the entire library identifies initial "hits," which are then subjected to confirmatory and secondary assays to eliminate false positives and further characterize their biological activity.
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and screen for anticancer compounds.[4][5]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[4]
-
1,2,4-Triazole compound library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
DMSO[4]
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (medium with DMSO). The final DMSO concentration should not exceed 0.5%.[4]
-
Incubation: Incubate the plates for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability and plot it against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
Enzyme Inhibition Screening: Acetylcholinesterase (AChE) Assay
This protocol is adapted from Ellman's method and is suitable for identifying inhibitors of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel[1]
-
Acetylthiocholine iodide (ATCI)[1]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[1]
-
Phosphate buffer (pH 8.0)[1]
-
1,2,4-Triazole compound library
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound from the 1,2,4-triazole library, and DTNB.
-
Enzyme Addition: Add the AChE enzyme to initiate the reaction.
-
Substrate Addition: Add the substrate, ATCI, to the wells.
-
Incubation and Measurement: Incubate the plate at a controlled temperature and measure the change in absorbance over time at 412 nm. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Compare the reaction rates in the presence of test compounds to the control (no inhibitor) to determine the percentage of inhibition.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative 1,2,4-triazole compounds against various human cancer cell lines.
Table 1: Anticancer Activity of 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | Hela (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 7a | >100 | >100 | >100 |
| 7b | 85.3 | 92.8 | >100 |
| 7c | 7.9 | 11.2 | 15.6 |
| 7d | 10.5 | 13.1 | 19.3 |
| 7e | 12.3 | 15.6 | 21.4 |
| Cisplatin | 13.7 | 15.8 | 19.6 |
Data extracted from a study on novel 1,2,4-triazole derivatives as promising anticancer agents.[5]
Table 2: Anticancer Activity of 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | Hela (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 8a | 25.6 | 31.4 | 39.8 |
| 8b | 21.3 | 28.7 | 35.2 |
| 8c | 18.9 | 25.1 | 31.9 |
| Cisplatin | 13.7 | 15.8 | 19.6 |
Data extracted from a study on novel 1,2,4-triazole derivatives as promising anticancer agents.[5]
Table 3: Anticancer Activity of 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | Hela (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 10a | 4.1 | 6.3 | 9.8 |
| 10b | 3.5 | 5.8 | 8.1 |
| 10c | 6.8 | 9.2 | 12.5 |
| 10d | 9.2 | 12.4 | 16.7 |
| 10e | 11.7 | 15.1 | 19.3 |
| 10f | 2.1 | 3.9 | 5.2 |
| 10g | 1.8 | 3.1 | 4.8 |
| 10h | 3.2 | 4.8 | 6.5 |
| 10i | 5.6 | 7.9 | 10.1 |
| 10j | 8.1 | 10.3 | 13.8 |
| 10k | 10.4 | 13.6 | 17.2 |
| Cisplatin | 13.7 | 15.8 | 19.6 |
Data extracted from a study on novel 1,2,4-triazole derivatives as promising anticancer agents.[5]
Signaling Pathways and Experimental Workflows
Targeting Kinase Signaling Pathways in Cancer
Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. The diagram below illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy.
Ferroptosis Inhibition Workflow
Recent studies have identified 1,2,4-triazole derivatives as inhibitors of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[6] The following workflow outlines the screening process for identifying ferroptosis inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antibacterial Agents from 1,2,4-Triazole Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibacterial agents derived from 1,2,4-triazole precursors. The protocols detailed below are based on established and effective methodologies for the generation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and its subsequent conversion into Schiff bases, a class of compounds with significant antimicrobial potential.
Synthetic Protocols
The synthesis of potential antibacterial agents from 1,2,4-triazole precursors is typically a multi-step process. The core of this process involves the formation of a versatile 1,2,4-triazole-3-thiol ring system, which is then further functionalized, often by the formation of Schiff bases, to generate a library of compounds for screening.
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol outlines the synthesis of a key intermediate, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, starting from benzoic acid.
Step 1: Synthesis of Benzoic Acid Hydrazide
-
To a solution of methyl benzoate in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
After cooling, the precipitated benzoic acid hydrazide is filtered, washed with cold water, and dried.
Step 2: Synthesis of Potassium Dithiocarbazinate Salt
-
Dissolve the synthesized benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.
-
To this solution, add carbon disulfide (CS2) dropwise while stirring in an ice bath.
-
Continue stirring for 12-16 hours at room temperature.
-
The precipitated potassium dithiocarbazinate salt is filtered, washed with anhydrous ether, and dried.
Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Reflux a mixture of the potassium dithiocarbazinate salt and an excess of hydrazine hydrate in water for 4-6 hours, or until the evolution of hydrogen sulfide (H2S) gas ceases (can be tested with lead acetate paper).[1]
-
Cool the reaction mixture and dilute it with cold water.
-
Acidify the solution with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Filter the white precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]
Protocol 2: Synthesis of Schiff Bases from 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes the general procedure for the synthesis of Schiff bases by condensing the amino group of the triazole precursor with various aromatic aldehydes.
-
Dissolve an equimolar amount of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and a substituted aromatic aldehyde in absolute ethanol.
-
Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid.[2]
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol, DMF/ethanol mixture) to yield the pure product.
Antibacterial Activity Screening
The antibacterial efficacy of the synthesized 1,2,4-triazole derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.[3][4]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Synthesized 1,2,4-triazole compounds
-
Standard antibiotic (e.g., Ciprofloxacin, Streptomycin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compounds with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
-
Data Presentation
The antibacterial activity data for a series of synthesized 1,2,4-triazole derivatives are summarized in the table below. The values represent the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Substituent on Phenyl Ring (Schiff Base) | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| 5a | 4-Chloro | 12.5 | 25 | 50 | 100 | [Hypothetical Data] |
| 5b | 4-Nitro | 6.25 | 12.5 | 25 | 50 | [Hypothetical Data] |
| 5c | 4-Methoxy | 25 | 50 | 100 | >100 | [Hypothetical Data] |
| 5d | 2,4-Dichloro | 6.25 | 12.5 | 50 | 50 | [Hypothetical Data] |
| Streptomycin | - | 10 | 8 | 15 | 20 | [Standard] |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 | [Standard] |
Visualization of Workflows and Mechanisms
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of Schiff base derivatives from 1,2,4-triazole precursors.
Caption: Synthetic workflow for 1,2,4-triazole based antibacterial agents.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A key mechanism of action for some 1,2,4-triazole derivatives is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for DNA replication, repair, and transcription. By inhibiting these enzymes, the triazole compounds disrupt critical cellular processes, leading to bacterial cell death.
Caption: Inhibition of DNA gyrase by 1,2,4-triazole derivatives.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. nepjol.info [nepjol.info]
- 3. benchchem.com [benchchem.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate
Welcome to the technical support center for the synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this N-alkylation reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing a very low yield or no formation of the desired product. What are the possible reasons and how can I resolve this?
A1: Low or no product yield is a common issue primarily stemming from poor regioselectivity, reaction conditions, or reactant quality.
-
Regioselectivity: The alkylation of 1,2,4-triazole can produce two different isomers: the desired N-1 substituted product and the N-4 substituted byproduct. The formation of the N-4 isomer is a primary cause of reduced yield for the target N-1 isomer.[1]
-
Incorrect Base: The chosen base may be too weak to effectively deprotonate the 1,2,4-triazole. Stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate are often more effective than weaker bases like triethylamine.[2] The use of DBU, in particular, has been shown to afford high regioselectivity, favoring the N-1 isomer with a ratio of approximately 90:10.[1]
-
Inappropriate Solvent: The solubility of the triazole salt in the reaction solvent is crucial. Solvents like DMF, acetone, or THF are commonly used.[1][2] The choice of solvent can influence the reaction rate and selectivity.
-
Reactant Purity: Ensure the 1,2,4-triazole and the alkylating agent (e.g., methyl chloroacetate or methyl bromoacetate) are pure and have not degraded.
Q2: My main problem is the formation of the N-4 isomer. How can I improve the selectivity for the desired N-1 product?
A2: Improving regioselectivity is key to increasing the yield.
-
Optimize the Base and Solvent: The combination of DBU as the base and THF as the solvent is reported to provide excellent regioselectivity (around 90:10) in favor of the N-1 isomer.[1]
-
Microwave-Assisted Synthesis: Using microwave irradiation can improve yields and regioselectivity.[3] One study reported an 88% yield for an alkylation reaction using potassium carbonate as the base and an ionic liquid as the solvent under microwave conditions.[3]
-
Flow Chemistry: For larger-scale applications, continuous-flow reactors can offer higher yields and selectivity, eliminating the need for chromatographic purification.[4][5]
-
Alternative Strategy: Instead of alkylating a pre-formed triazole ring (a 'buy-in' strategy), consider a 'built-in' approach where the triazole ring is constructed with the acetate group already incorporated. This method can overcome selectivity issues entirely.[4]
Q3: I have a mixture of N-1 and N-4 isomers. How can I effectively separate them?
A3: Separating these regioisomers can be challenging due to their similar polarities.
-
Silica Gel Column Chromatography: This is the most common method for separation.[2] Careful selection of the eluent system is critical. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often required to achieve good separation.
-
Crystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional crystallization may be a viable purification method.
Q4: Can I use a different alkylating agent?
A4: Yes, while methyl chloroacetate or bromoacetate are common, other alkyl halides can be used. The reactivity follows the typical halide trend (I > Br > Cl). Using a more reactive alkylating agent like methyl bromoacetate or iodoacetate may allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times).
Data on Reaction Conditions
The selection of base and solvent significantly impacts the yield and regioselectivity of the N-alkylation of 1,2,4-triazole.
| Base | Solvent | Method | N-1:N-4 Ratio | Typical Yield | Reference |
| K₂CO₃ | DMF / Acetone | Conventional Heating | Variable | Moderate | [2] |
| DBU | THF | Conventional Heating | ~90:10 | High | [1] |
| K₂CO₃ | Ionic Liquid | Microwave | Regioselective | Up to 88% | [3] |
Experimental Protocols
Protocol 1: General N-Alkylation using Potassium Carbonate
-
To a suspension of 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq) in DMF or acetone, add the alkylating agent (methyl chloroacetate or methyl bromoacetate, 1.0-1.2 eq).[2]
-
Heat the reaction mixture to 60-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[2]
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.[2]
-
Remove the solvent under reduced pressure.[2]
-
Purify the residue by silica gel column chromatography to separate the N-1 and N-4 isomers.[2]
Protocol 2: High-Selectivity N-Alkylation using DBU
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an inert atmosphere.[2]
-
Stir the mixture for 15-30 minutes.
-
Add the alkylating agent (methyl chloroacetate or methyl bromoacetate, 1.0-1.2 eq) dropwise to the solution.[2]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by silica gel column chromatography to isolate the N-1 alkylated product.[2]
Process Visualization
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
A troubleshooting workflow for improving synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of methyl 2-(1H-1,2,4-triazol-1-yl)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Synthesis | Incomplete reaction; Suboptimal reaction conditions; Formation of multiple isomers. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. The alkylation of 1,2,4-triazole can lead to the formation of N1 and N4 isomers, with the N1 isomer typically being the major product.[1][2] |
| Presence of Multiple Spots on TLC After Work-up | Formation of regioisomers (N1 and N4 alkylated products); Unreacted starting materials (1,2,4-triazole, methyl chloroacetate); Byproducts from side reactions. | The primary challenge in the synthesis is the separation of N-alkylated isomers.[3] Silica gel column chromatography is the most common and effective method for separating these isomers due to their differing polarities.[1][3] |
| Difficulty in Separating Isomers by Column Chromatography | Inappropriate solvent system; Overloading of the column. | Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system for similar compounds is a mixture of ethyl acetate and cyclohexane or dichloromethane and methanol.[1] Ensure the column is not overloaded to allow for proper separation. |
| Product is an Oil Instead of a Solid | Presence of impurities lowering the melting point; The product may exist as a low-melting solid or an oil at room temperature. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product is indeed an oil, distillation under reduced pressure may be a viable purification method.[1] |
| Evidence of Ester Hydrolysis (Carboxylic Acid Impurity) | Exposure to acidic or basic conditions during work-up or purification, especially in the presence of water. | Maintain neutral pH during the aqueous work-up. Use anhydrous solvents for chromatography. If hydrolysis has occurred, the resulting carboxylic acid can be removed by an acid-base extraction or by chromatography. |
| Low Recovery from Recrystallization | The compound is highly soluble in the chosen solvent; Use of an excessive amount of solvent. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on data for a similar compound, methanol, ethanol, and acetone show good solubility at higher temperatures.[4] Use the minimum amount of hot solvent required to dissolve the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most significant impurity is the undesired N4-alkylated regioisomer, methyl 2-(4H-1,2,4-triazol-4-yl)acetate. The alkylation of 1,2,4-triazole with an alkyl halide typically yields a mixture of N1 and N4 substituted products, with the N1 isomer being the major product in an approximate 9:1 ratio.[1][2] Other potential impurities include unreacted 1,2,4-triazole and methyl chloroacetate, as well as byproducts from their decomposition or side reactions.
Q2: What is the best method for purifying this compound?
A2: Silica gel column chromatography is the most widely reported and effective method for separating the desired N1-isomer from the N4-isomer and other impurities.[1][3] Recrystallization can also be employed, provided a suitable solvent is identified. For volatile impurities or if the product is a liquid, distillation under reduced pressure is another option.[1]
Q3: What are some suitable solvent systems for column chromatography?
A3: While the optimal solvent system should be determined by TLC analysis, common eluents for the separation of N-alkylated triazole isomers include mixtures of ethyl acetate and cyclohexane or dichloromethane and methanol.[1] A gradient elution, where the polarity of the eluent is gradually increased, is often necessary for achieving good separation.[3]
Q4: Are there any specific handling precautions for this compound?
A4: As with any chemical, it is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Q5: Can the ester group be hydrolyzed during purification?
A5: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water. It is crucial to maintain neutral conditions during aqueous work-up steps and to use dry solvents for chromatography to minimize the risk of forming the corresponding carboxylic acid, 2-(1H-1,2,4-triazol-1-yl)acetic acid.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent solvents (e.g., ethyl acetate, cyclohexane, dichloromethane, methanol)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of the isomers.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Data for a similar compound suggests alcohols like methanol and ethanol could be suitable.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of 1,2,4-Triazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common solubility issues encountered with 1,2,4-triazole derivatives during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-triazole derivative is precipitating in my aqueous assay buffer. What is the most likely reason for this?
A1: Precipitation in aqueous buffers is a frequent challenge with 1,2,4-triazole derivatives, which are often characterized by poor water solubility. This typically occurs when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous assay buffer. The concentration of the compound in the final solution may exceed its thermodynamic solubility limit, leading to precipitation.
Q2: What are the initial steps I should take to address the precipitation of my compound?
A2: A systematic approach is recommended. Start by preparing a stock solution in a suitable organic solvent. Then, consider the following troubleshooting steps:
-
Co-solvent Concentration: If using a co-solvent like DMSO, ensure you are using the highest concentration your assay can tolerate without affecting the biological system. Many cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but it is crucial to determine the specific tolerance of your experimental setup.[1]
-
pH Adjustment: The solubility of 1,2,4-triazole derivatives with ionizable groups can be significantly influenced by pH. Since these compounds can exhibit weak basicity, adjusting the buffer to a more acidic pH might enhance solubility.[1] A pH-solubility profile is recommended to determine the optimal pH.
-
Gentle Warming: In some instances, gently warming the solution during preparation can aid in dissolving the compound. However, it is essential to be cautious about the thermal stability of your compound and other assay components to avoid degradation.
Q3: I'm still facing solubility issues after trying the initial steps. What other techniques can I explore?
A3: If initial methods are insufficient, you can explore more advanced formulation strategies:
-
Co-solvent Systems: Instead of a single co-solvent, a binary or ternary co-solvent system might be more effective.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
-
Structural Modification: For long-term projects, medicinal chemists can consider incorporating polar functional groups into the 1,2,4-triazole derivative to inherently improve its solubility without compromising its biological activity.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
Problem: The 1,2,4-triazole derivative does not fully dissolve in the chosen organic solvent to achieve the desired stock concentration.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole Cyclization
Welcome to the Technical Support Center for 1,2,4-Triazole Cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges in the synthesis of 1,2,4-triazole derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions in a question-and-answer format.
Q1: My 1,2,4-triazole synthesis is resulting in a low or no yield. What are the common causes and how can I improve it?
A1: Low or no yield is a frequent issue in 1,2,4-triazole synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient temperature, short reaction time, or a deactivated catalyst.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider incrementally increasing the reaction temperature. For sluggish reactions, employing microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields.[1][2] If a catalyst is used, ensure it is fresh and active.
-
-
Purity of Starting Materials: Impurities, particularly water, in the starting materials (e.g., hygroscopic hydrazides) or solvents can interfere with the reaction.[3]
-
Solution: Ensure all reagents and solvents are pure and dry.
-
-
Reaction Atmosphere: Some synthetic routes, especially copper-catalyzed reactions, are sensitive to air and moisture.[4]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[4]
-
-
Suboptimal Catalyst System: In metal-catalyzed reactions, the choice of catalyst, ligands, and base is critical for optimal performance.
-
Solution: Experiment with different catalyst sources (e.g., Cu(I) vs. Cu(II) salts), ligands, and bases to find the optimal combination for your specific substrates.[4]
-
Q2: I am observing a significant amount of a 1,3,4-oxadiazole side product in my reaction. How can I minimize its formation?
A2: The formation of a 1,3,4-oxadiazole is a common side reaction, particularly when using hydrazides as starting materials, as it arises from a competing cyclization pathway.[3]
-
Anhydrous Conditions: The presence of water can promote the formation of the oxadiazole.
-
Solution: Ensure strictly anhydrous reaction conditions.[3]
-
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically stable oxadiazole.
-
Solution: Lower the reaction temperature to kinetically favor the formation of the 1,2,4-triazole.[3]
-
-
Acylating Agent: The choice of the acylating agent can influence the reaction pathway.
-
Solution: If possible, investigate different acylating agents.
-
Q3: My reaction is producing a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted). How can I control the regioselectivity?
A3: The formation of isomeric mixtures is a common challenge, especially in syntheses like the Einhorn-Brunner reaction.[2][5]
-
Electronic Properties of Substituents: In the Einhorn-Brunner reaction, regioselectivity is governed by the electronic properties of the two acyl groups on the imide. The initial nucleophilic attack by the hydrazine occurs preferentially at the more electrophilic carbonyl carbon.[5][6]
-
Catalyst Control: In some modern synthetic methods, the choice of catalyst can direct the regioselectivity.
-
Solution: For certain [3+2] cycloaddition reactions, Ag(I) catalysts can favor the formation of 1,3-disubstituted products, while Cu(II) catalysts can favor 1,5-disubstituted products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1,2,4-triazoles?
A1: Several classical and modern methods are widely used:
-
Pellizzari Reaction: This method involves the condensation of an amide with a hydrazide.[7][8] It often requires high temperatures and can result in low yields.[7]
-
Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines and is known to sometimes produce isomeric mixtures.[2][5]
-
Copper-Catalyzed Synthesis from Amidines: This is a modern and efficient approach that often utilizes a copper catalyst with an oxidant like air.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields for various 1,2,4-triazole syntheses.[1][7]
Q2: When should I consider using microwave-assisted synthesis for my 1,2,4-triazole cyclization?
A2: Microwave-assisted synthesis is particularly beneficial when:
-
Conventional heating methods result in long reaction times.
-
You are looking to improve reaction yields.
-
You are performing high-throughput synthesis of a library of 1,2,4-triazole derivatives.
-
Microwave heating can sometimes lead to cleaner reactions with fewer byproducts.[1]
Q3: How do I monitor the progress of my 1,2,4-triazole cyclization reaction?
A3: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of starting materials and the formation of the desired product and any byproducts over time.
Data Presentation
The following tables summarize key quantitative data for optimizing 1,2,4-triazole synthesis based on different methodologies.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2,4-Triazole Derivatives
| Product | Method | Temperature (°C) | Time | Yield (%) |
| N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4yl)benzene carboximidamides | Conventional | - | 130 min | 25 |
| N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4yl)benzene carboximidamides | Microwave | - | 10 min | 77 |
| 3,5-disubstituted-1,2,4-triazole derivatives | Hydrothermal | - | 72 h | - |
| 3,5-disubstituted-1,2,4-triazole derivatives | Microwave | - | 1.5 h | 85 |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Conventional | - | 27 h | - |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Microwave | - | 30 min | 96 |
| 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | - | >4 h | - |
| 1,3,5-trisubstituted-1,2,4-triazoles | Microwave | - | 1 min | 85 |
Yields and reaction times are highly substrate-dependent and the above data, sourced from a comparative analysis, serves as a general guide.[9]
Table 2: Qualitative Guide for Directing Regioselectivity in the Einhorn-Brunner Reaction
To favor the 1,5-disubstituted-1,2,4-triazole isomer, the R¹ group on the imide should be derived from a stronger carboxylic acid than the R² group.[6]
| R¹ (Electron-Withdrawing) | R² (Less Electron-Withdrawing/Donating) | Expected Major Product |
| -CF₃ | -CH₃ | 1,5-disubstituted-1,2,4-triazole |
| -NO₂ | -OCH₃ | 1,5-disubstituted-1,2,4-triazole |
| -Cl | -H | 1,5-disubstituted-1,2,4-triazole |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from a Hydrazide and a Nitrile
This protocol is analogous to the Pellizzari reaction but is accelerated by microwave irradiation.
Materials:
-
Aromatic hydrazide (1.0 eq)
-
Substituted nitrile (1.1 eq)
-
Potassium carbonate (1.1 eq)
-
n-Butanol (solvent)
-
Microwave reactor with sealed vessel capabilities
-
Magnetic stirrer
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (e.g., 0.005 mol), substituted nitrile (e.g., 0.0055 mol), and potassium carbonate (e.g., 0.0055 mol).
-
Add n-butanol (10 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated 1,2,4-triazole product can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, for purification.
Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 1,2,4-Triazoles from Amidines and Nitriles
Materials:
-
Amidine hydrochloride (1.0 eq)
-
Nitrile (1.2 eq)
-
Copper(I) bromide (CuBr) (0.05 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the amidine hydrochloride (e.g., 1.0 mmol), nitrile (e.g., 1.2 mmol), copper(I) bromide (e.g., 0.05 mmol), and cesium carbonate (e.g., 2.0 mmol).[4]
-
Add dimethyl sulfoxide (2.0 mL) as the solvent.[4]
-
Stir the reaction mixture at 120 °C under an air atmosphere for 24 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate (3 x 15 mL).[4]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[4]
-
Remove the solvent by rotary evaporation.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 1,2,4-triazole derivative.[4]
Visualizations
Caption: General experimental workflow for microwave-assisted 1,2,4-triazole synthesis.
Caption: Troubleshooting logic for low yield in 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Polar Triazole Metabolites
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of polar triazole metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor or inconsistent retention times for my polar triazole metabolites on a standard C18 column?
A1: Polar triazole metabolites are highly water-soluble and often exhibit poor retention on traditional reversed-phase columns like C18. This is because the hydrophobic stationary phase has limited interaction with these polar analytes. To address this, consider the following:
-
Alternative Chromatography Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique for retaining and separating highly polar compounds.
-
Specialized Columns: Porous graphitic carbon (PGC) columns (e.g., Hypercarb™) can provide excellent retention for very polar analytes.[1]
-
Ion-Pairing Chromatography: While less common with MS due to potential signal suppression, the use of ion-pairing agents can improve retention on reversed-phase columns.
Q2: My peak shapes are broad and tailing. What are the likely causes and solutions?
A2: Poor peak shape, particularly tailing, can be caused by several factors when analyzing polar compounds:
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with polar analytes, leading to tailing. Lowering the mobile phase pH can help protonate these silanols and reduce unwanted interactions.[2]
-
Mobile Phase Mismatch: Ensure the solvent used to dissolve your sample is compatible with the initial mobile phase conditions. A high percentage of organic solvent in the sample while using a highly aqueous mobile phase can cause peak distortion.
-
Column Contamination: Contaminants from previous injections can affect peak shape. Implement a robust column washing procedure between analytical runs.
Q3: I am experiencing low sensitivity and a high baseline. How can I improve my signal-to-noise ratio?
A3: Low sensitivity is a common challenge due to the poor fragmentation efficiency of some triazole metabolites.[3][4][5] To enhance sensitivity:
-
Optimize MS Source Parameters: Carefully tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas temperatures, and flow rates, for your specific analytes.[6]
-
Mobile Phase Modifiers: The addition of modifiers like acetic acid or formic acid to the mobile phase can improve ionization efficiency.[3][4]
-
Reduce Chemical Noise: High chemical noise can obscure your analyte signal. Using techniques like Differential Mobility Spectrometry (DMS) can significantly reduce background noise and improve selectivity.[3][4][7][8]
-
Sample Cleanup: A thorough sample preparation to remove matrix components will reduce background noise and ion suppression.[9]
Q4: How can I identify and mitigate matrix effects in my analysis?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a major issue in complex samples like plant and soil extracts.[3][4][10]
-
Use of Isotopically Labeled Internal Standards (IL-IS): This is the most effective way to compensate for matrix effects, as the IL-IS will be affected similarly to the analyte.[7][11][12]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to your samples can help to normalize for matrix effects.[13]
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or the QuPPe (Quick Polar Pesticides) method can remove a significant portion of interfering matrix components.[2][7][11]
-
Chromatographic Separation: Improving the chromatographic resolution to separate analytes from interfering compounds is crucial.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Retention
This guide provides a systematic approach to troubleshooting poor peak shape and retention for polar triazole metabolites.
Troubleshooting Workflow for Peak Shape and Retention Issues
Caption: Troubleshooting workflow for peak shape and retention issues.
Issue 2: Low Sensitivity and High Background Noise
Use this guide to diagnose and resolve issues related to low signal intensity and high background noise.
Troubleshooting Workflow for Sensitivity Issues
Caption: Troubleshooting workflow for low sensitivity and high noise.
Experimental Protocols
Protocol 1: QuPPe Sample Preparation for Plant Matrices
The QuPPe (Quick Polar Pesticides) method is a straightforward approach for extracting polar metabolites from complex matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.45 µm syringe filters
-
Centrifuge and tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol.
-
If required, add isotopically labeled internal standards.
-
Close the tube and shake vigorously for one minute.
-
Centrifuge for 5 minutes at 4000 rpm.[7]
-
Take an aliquot of the supernatant (methanol phase) and filter it through a 0.45 µm syringe filter into an autosampler vial.[7]
-
The extract is now ready for LC-MS/MS analysis. For some systems, a dilution with water may be necessary to match the initial mobile phase conditions.
Protocol 2: LC Method Using a Porous Graphitic Carbon (PGC) Column
This method is suitable for the retention and separation of highly polar triazole metabolites.
LC System Parameters:
-
Column: Hypercarb (or equivalent PGC column), e.g., 100 x 2.1 mm, 3 µm
-
Mobile Phase A: 1% Acetic Acid in 95:5 Water:Methanol[7]
-
Mobile Phase B: 1% Acetic Acid in Methanol[7]
-
Flow Rate: 0.6 mL/min[7]
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 100 | 0 |
| 8.0 | 100 | 0 |
Data Presentation
Table 1: MRM Parameters and Retention Times for Common Triazole Metabolites
The following table provides example MRM transitions and typical retention times. These will need to be optimized on your specific LC-MS/MS system.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 1,2,4-Triazole (TRZ) | 70.0 | 43.0 | ~1.5 |
| Triazole Acetic Acid (TAA) | 128.0 | 84.0 | ~2.1 |
| Triazole Lactic Acid (TLA) | 158.0 | 70.0 | ~2.5 |
| Triazole Alanine (TAL) | 157.0 | 70.0 | ~3.0 |
Note: Values are illustrative and will vary based on the specific column, mobile phase, and LC system used.
Table 2: Impact of Differential Mobility Spectrometry (DMS) on Signal-to-Noise Ratio
This table summarizes the potential improvement in signal-to-noise (S/N) when using DMS for the analysis of triazole metabolites in a complex matrix.
| Analyte | Matrix | S/N without DMS | S/N with DMS | Fold Improvement |
| 1,2,4-Triazole | Parsley | 15 | 150 | 10x |
| Triazole Acetic Acid | Grape | 40 | 320 | 8x |
| Triazole Alanine | Carrot | 25 | 275 | 11x |
Note: Data is representative and demonstrates the typical enhancement seen with DMS technology. Actual improvement will depend on the specific matrix and analyte.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sciex.com [sciex.com]
- 4. daspsrl.it [daspsrl.it]
- 5. sciex.com [sciex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. ejournal.cvuas.de [ejournal.cvuas.de]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
enhancing the stability of methyl 2-(1H-1,2,4-triazol-1-yl)acetate in solution
Technical Support Center: Methyl 2-(1H-1,2,4-triazol-1-yl)acetate Stability
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to enhance the stability of this compound in solution. Find troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common stability issues encountered during experimental work with this compound.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
-
Question: I've observed a rapid loss of my this compound in an aqueous buffer. What is the likely cause and how can I prevent it?
-
Answer: The most common degradation pathway for ester compounds like yours in aqueous media is hydrolysis.[1] The ester bond is susceptible to being broken down by water, a reaction that can be catalyzed by acidic or basic conditions, resulting in the formation of the parent carboxylic acid (1H-1,2,4-triazol-1-yl)acetic acid and methanol. The 1,2,4-triazole ring itself is generally stable.[2]
Solutions:
-
pH Control: The rate of ester hydrolysis is highly dependent on pH.[1] You must determine the optimal pH for stability. Typically, a slightly acidic to neutral pH (around 6-7) is best for minimizing hydrolysis. Avoid strongly acidic or alkaline conditions.
-
Temperature: Lower the temperature of your solution. Storing solutions at 4°C or on ice during experiments can significantly slow the rate of hydrolysis.
-
Solvent Choice: If your experimental design allows, consider using a co-solvent system to reduce the water activity. Solvents like DMSO or ethanol can be used, but their compatibility with your entire system must be verified.
-
Minimize Water Exposure: Prepare solutions fresh and minimize their exposure to moisture, especially during long-term storage.[1]
-
Issue 2: Inconsistent Results or Loss of Potency Over Time
-
Question: My experimental results are not reproducible, and the compound seems to lose its activity. How can I troubleshoot this?
-
Answer: Inconsistent results are often a direct consequence of compound instability. The degradation of this compound into its constituent acid and alcohol changes its chemical properties and, therefore, its biological or chemical activity.
Solutions:
-
Conduct a Stability Study: Perform a preliminary experiment to understand the half-life of your compound under your specific experimental conditions (buffer, pH, temperature). (See Experimental Protocols section).
-
Use Fresh Solutions: Always prepare solutions of the compound immediately before use. Avoid using stock solutions that have been stored for extended periods unless their stability under those storage conditions has been confirmed.
-
Add Stabilizers: For certain formulations, the inclusion of stabilizers can be beneficial. Antioxidants can prevent oxidative degradation, while chelating agents like EDTA can sequester metal ions that may catalyze hydrolysis.[1]
-
Issue 3: Compound Precipitation from Solution
-
Question: My compound is precipitating out of the solution, especially when I try to make a concentrated stock. What should I do?
-
Answer: Precipitation can be caused by low solubility in the chosen solvent or a change in the compound's form due to degradation. The hydrolysis product, (1H-1,2,4-triazol-1-yl)acetic acid, may have different solubility characteristics than the parent ester.
Solutions:
-
Optimize Solvent System: You may need to use a different solvent or a co-solvent system to increase solubility. For stock solutions, consider using anhydrous DMSO or ethanol.
-
pH Adjustment: The solubility of both the ester and its potential acidic degradant can be pH-dependent. Ensure the pH of your buffer is one where both are soluble.
-
Check for Degradation: Analyze the precipitate using a suitable analytical method (e.g., LC-MS) to determine if it is the original compound or a degradation product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound?
-
A1: The primary pathway is the hydrolysis of the methyl ester bond, especially in aqueous solutions, to form (1H-1,2,4-triazol-1-yl)acetic acid and methanol. This reaction is sensitive to pH and temperature.
-
-
Q2: How does pH affect the stability of this compound?
-
A2: Ester hydrolysis is catalyzed by both acids and bases. Therefore, stability is generally lowest at very low or very high pH and highest in a neutral or slightly acidic range.[1] The exact optimal pH must be determined experimentally.
-
-
Q3: What are the best practices for storing a stock solution?
-
A3: For maximum stability, prepare stock solutions in a dry, aprotic solvent like anhydrous DMSO. Store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
-
Q4: Can I use stabilizers to enhance longevity in solution?
-
A4: Yes, in some cases, stabilizers can be effective. Carbodiimides can be used to protect against hydrolysis, though they may interfere with biological assays.[1] Antioxidants can be added if oxidation is a suspected degradation route.[1] The choice of stabilizer is application-dependent and must be validated.
-
-
Q5: Are there more stable alternatives to an ester group?
-
A5: In drug development, if ester instability is a major hurdle, medicinal chemists often replace the labile ester with a more stable group like an amide or a urethane.[3] These groups are less susceptible to hydrolysis.
-
Data Presentation
| Parameter | Condition | Effect on Ester Stability | Recommendation |
| pH | < 4 (Strongly Acidic) | Decreased (Acid-catalyzed hydrolysis) | Avoid if possible |
| 4 - 6.5 (Slightly Acidic) | Generally Higher | Often the optimal range for stability | |
| 6.5 - 7.5 (Neutral) | High | A good starting point for experiments | |
| > 7.5 (Alkaline) | Significantly Decreased (Base-catalyzed hydrolysis) | Avoid unless required by assay | |
| Temperature | 37°C | Low (Accelerated degradation) | Minimize time at this temperature |
| 25°C (Room Temp) | Moderate | Prepare fresh; use within hours | |
| 4°C (Refrigerated) | High | Recommended for short-term storage (hours to days) | |
| -20°C / -80°C | Very High | Recommended for long-term storage of stock solutions | |
| Solvent | Aqueous Buffers | Variable (Depends on pH) | Prone to hydrolysis; requires careful control |
| Aprotic (DMSO, DMF) | Very High | Recommended for stock solutions | |
| Protic Organic (Ethanol) | High (Lower water activity) | Good co-solvent to reduce hydrolysis | |
| Additives | Metal Ions | Can Decrease (Catalyze hydrolysis) | Use high-purity water; consider chelating agents[1] |
Experimental Protocols
Protocol 1: Basic Stability Assessment in Aqueous Buffer
-
Objective: To determine the approximate half-life of this compound in a specific buffer.
-
Materials:
-
Methodology:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.
-
Spike the stock solution into the pre-warmed experimental buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize solvent effects.
-
Immediately take an aliquot, quench any reaction if necessary (e.g., by snap freezing or mixing with an organic solvent like acetonitrile), and label it as the T=0 time point.
-
Incubate the remaining solution at the desired temperature.
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Quench immediately.
-
Analyze all samples by a validated quantitative method (e.g., LC-MS/MS) to determine the concentration of the remaining parent compound.
-
Plot the concentration of the compound versus time and calculate the half-life (t½).
-
Protocol 2: pH Profile Screening for Optimal Stability
-
Objective: To identify the pH at which this compound exhibits maximum stability.
-
Materials:
-
Same as Protocol 1.
-
A set of buffers covering a range of pH values (e.g., pH 4.0, 5.5, 7.0, 8.5).
-
-
Methodology:
-
Prepare a stock solution of the compound in anhydrous DMSO.
-
For each pH value to be tested, spike the stock solution into the respective buffer at a constant temperature (e.g., 25°C).
-
Take a T=0 sample from each buffer.
-
Store all solutions at the same temperature.
-
Take samples from each buffer at a fixed future time point (e.g., 24 hours). The time point should be chosen based on preliminary data to ensure measurable, but not complete, degradation has occurred.
-
Analyze all T=0 and T=24h samples by a quantitative method.
-
Calculate the percentage of the compound remaining for each pH condition. The pH with the highest percentage remaining is the optimum for stability under these conditions.
-
Visualizations
Caption: Primary hydrolysis pathway of the target compound.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common synthetic route involves the N-alkylation of 1H-1,2,4-triazole with a methyl haloacetate, typically methyl bromoacetate or methyl chloroacetate, in the presence of a base.
Q2: What are the critical process parameters to control during the N-alkylation step?
A2: Key parameters to monitor and control include reaction temperature, the choice of base and solvent, and the rate of addition of the alkylating agent. Inadequate temperature control can lead to increased formation of byproducts.
Q3: How can I minimize the formation of the N-2 isomer during the alkylation of 1,2,4-triazole?
A3: The formation of isomeric mixtures is a known challenge in the N-alkylation of 1,2,4-triazoles.[1] To favor the desired N-1 isomer, careful selection of the base and solvent is crucial. Some studies suggest that using a weaker base and a polar aprotic solvent can improve selectivity.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: While flash column chromatography is often used at the lab scale, it can be problematic for large-scale applications due to high solvent consumption and cost.[1] Alternative purification methods for scale-up include recrystallization and distillation under reduced pressure.
Q5: What analytical techniques are suitable for monitoring the reaction progress and final product purity?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring reaction progress and assessing the purity of the final product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and isomeric ratio determination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring in a large reactor. - Formation of side products. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; a moderate temperature is often a good starting point. - Ensure adequate agitation for the reaction scale. - Analyze crude product to identify major byproducts and adjust reaction conditions accordingly. |
| Presence of Isomeric Impurities (N-2 isomer) | - Non-selective alkylation conditions. | - Screen different base and solvent combinations. For instance, compare a strong base like sodium hydride with a weaker base like potassium carbonate.[1] - Consider a "built-in" approach where the triazole ring is formed with the acetate side chain already in place.[1] |
| Difficulty in Removing Starting Materials | - Inappropriate work-up procedure. - Incorrect stoichiometry. | - Implement an aqueous wash to remove unreacted 1,2,4-triazole and base. - Re-evaluate the molar equivalents of reactants. |
| Product Decomposition During Purification | - High temperatures during distillation. - Prolonged exposure to acidic or basic conditions. | - Utilize vacuum distillation to lower the boiling point. - Neutralize the crude product before purification. |
| Inconsistent Results Between Batches | - Variation in raw material quality. - Poor control over reaction parameters. | - Qualify all starting materials before use. - Implement strict process controls for temperature, addition rates, and reaction times. |
Experimental Protocols
N-Alkylation of 1H-1,2,4-triazole with Methyl Bromoacetate
Materials:
-
1H-1,2,4-triazole
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred suspension of 1H-1,2,4-triazole and potassium carbonate in acetone, add methyl bromoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Analysis of 1,2,4-Triazole in Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 1,2,4-triazole in soil samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 1,2,4-triazole in soil, particularly those related to matrix effects.
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete Extraction: 1,2,4-triazole, being a polar compound, may have strong interactions with the soil matrix. | Optimize Extraction Solvent: Use a polar solvent like acetonitrile or methanol. The addition of a small percentage of water can improve the extraction of polar analytes.[1] Increase Extraction Time/Agitation: Ensure sufficient time and vigorous shaking or vortexing to allow the solvent to penetrate the soil particles. pH Adjustment: The pH of the extraction solvent can influence the recovery of pH-sensitive compounds. For the QuEChERS method, using a buffered system (e.g., AOAC or EN methods) can help. |
| Analyte Degradation: 1,2,4-triazole may be susceptible to degradation under certain pH or temperature conditions. | Use Buffered QuEChERS: Employing buffered QuEChERS methods can protect pH-sensitive analytes from degradation. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) in LC-MS/MS | Matrix Effects: Co-eluting matrix components can interfere with the analyte's chromatographic separation. | Improve Sample Cleanup: Utilize a dispersive solid-phase extraction (d-SPE) cleanup step with appropriate sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove non-polar interferences, and GCB (Graphitized Carbon Black) for pigments.[1][2] Be cautious with GCB as it can retain planar molecules like 1,2,4-triazole.[1] Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components injected into the LC-MS/MS system.[3] |
| Inappropriate LC Conditions: The mobile phase composition or column chemistry may not be optimal for 1,2,4-triazole. | Optimize Mobile Phase: Adjust the mobile phase composition, including the organic modifier and any additives like formic acid or ammonium formate, to improve peak shape.[4] Column Selection: A Hypercarb (porous graphitic carbon) column is often recommended for the analysis of polar compounds like 1,2,4-triazole.[5] | |
| Signal Suppression or Enhancement in MS Detection | Ionization Competition: Co-eluting matrix components can compete with 1,2,4-triazole for ionization in the mass spectrometer's source, leading to inaccurate quantification.[6] | Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same sample preparation procedure. This helps to compensate for the matrix effect.[3] Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., 1,2,4-triazole-d4). This is the most effective way to correct for matrix effects as the internal standard behaves similarly to the analyte during extraction, cleanup, and ionization. Standard Addition: Add known amounts of the analyte to sample extracts to create a calibration curve within the sample matrix. This is accurate but can be time-consuming. |
| High Background Noise or Interferences | Insufficient Cleanup: The sample extract may still contain a high level of interfering compounds from the complex soil matrix. | Optimize d-SPE: Experiment with different combinations and amounts of d-SPE sorbents (PSA, C18, GCB) to achieve the best cleanup for your specific soil type.[1] Use a More Selective MS/MS Transition: Ensure that the selected precursor and product ion transitions for 1,2,4-triazole are specific and free from interferences. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in soil analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. In soil analysis, the matrix is very complex, containing a wide variety of organic and inorganic substances. These co-extracted components can either suppress or enhance the signal of 1,2,4-triazole in the mass spectrometer, leading to inaccurate quantification.[6]
Q2: What is the QuEChERS method and is it suitable for 1,2,4-triazole in soil?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction and cleanup step. It is widely used for pesticide residue analysis in various matrices, including soil. The original unbuffered method works well for many pesticides, but for pH-sensitive compounds, buffered versions like the AOAC Official Method 2007.01 or the CEN Standard Method EN 15662 are recommended to improve analyte stability and recovery.
Q3: Which d-SPE sorbents should I use for cleaning up soil extracts for 1,2,4-triazole analysis?
A3: The choice of d-SPE sorbents depends on the specific characteristics of your soil matrix. A common combination includes:
-
PSA (Primary Secondary Amine): To remove organic acids, fatty acids, and sugars.
-
C18 (Octadecylsilane): To remove non-polar interferences.
-
GCB (Graphitized Carbon Black): To remove pigments and sterols. However, GCB should be used with caution as it can adsorb planar molecules like 1,2,4-triazole, potentially leading to lower recoveries.[1][2]
Q4: How can I compensate for matrix effects if I don't have a stable isotope-labeled internal standard?
A4: While isotope dilution is the preferred method, you can use other strategies:
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank soil matrix that has been extracted and cleaned up in the same way as your samples. This helps to mimic the matrix effects seen in the actual samples.[3]
-
Standard Addition: This method involves adding known amounts of a standard solution to the sample extracts and creating a calibration curve for each sample. This is a very accurate method for correcting matrix effects but is more labor-intensive.
Q5: What are the typical recovery rates and limits of quantification (LOQ) for 1,2,4-triazole in soil?
A5: Recovery rates and LOQs can vary depending on the soil type, extraction method, and analytical instrumentation. However, validated methods typically aim for recoveries in the range of 70-120% with a relative standard deviation (RSD) of less than 20%. For LC-MS/MS methods, LOQs for 1,2,4-triazole in soil have been reported to be as low as 1.1 µg/kg.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of 1,2,4-triazole in soil, highlighting the effectiveness of different methods in mitigating matrix effects.
Table 1: Recovery and Precision Data for 1,2,4-Triazole in Soil
| Method | Soil Type | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| LC-MS/MS | Not specified | 1.1 | 83-97 | <7.8 | [8] |
| LC-MS/MS | Not specified | 10 | 93-99 | <11.2 | [7] |
| QuEChERS GC-MS/MS | Not specified | Not specified | 65-116 | ≤17 |
Table 2: Limits of Quantification (LOQ) for 1,2,4-Triazole in Soil
| Method | Soil Type | LOQ (µg/kg) | Reference |
| LC-MS/MS | Not specified | 1.1 | [8] |
| QuEChERS GC-MS/MS | Not specified | 0.005-0.01 (mg/kg) |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup for 1,2,4-Triazole in Soil
This protocol is a general guideline based on the AOAC 2007.01 method and can be adapted for different soil types.
1. Sample Extraction: a. Weigh 15 g of homogenized soil into a 50 mL centrifuge tube. b. Add 15 mL of 1% acetic acid in acetonitrile. c. Add an appropriate internal standard (e.g., 1,2,4-triazole-d4). d. Add the AOAC QuEChERS extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate). e. Cap the tube and shake vigorously for 1 minute. f. Centrifuge at ≥1500 rcf for 1 minute.
2. Dispersive SPE (d-SPE) Cleanup: a. Take a 1 mL aliquot of the supernatant (acetonitrile phase) and transfer it to a 2 mL d-SPE tube. b. The d-SPE tube should contain a mixture of sorbents, for example, 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18. c. Vortex for 30 seconds. d. Centrifuge at a high speed for 1 minute. e. The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 1,2,4-Triazole in Soil
This protocol is a general guideline and may require optimization for specific soil types and SPE cartridges.
1. Sample Extraction: a. Extract 1,2,4-triazole from the soil using an appropriate solvent (e.g., acetonitrile/water mixture). b. Centrifuge the mixture and collect the supernatant. c. Evaporate the solvent and reconstitute the residue in a suitable solvent for SPE loading (e.g., water).
2. SPE Cleanup: a. Conditioning: Condition a carbon-based SPE cartridge, such as Supelco's ENVI-Carb Plus, with the appropriate solvents as recommended by the manufacturer.[5] b. Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with a weak solvent to remove interferences. d. Elution: Elute the 1,2,4-triazole from the cartridge using a stronger solvent. e. The eluate can then be concentrated and analyzed by LC-MS/MS.
Visualizations
Caption: Experimental workflow for the analysis of 1,2,4-triazole in soil.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of experimental protocols for biological assays with triazole compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: My triazole compound is precipitating in the aqueous assay buffer. What is the likely cause and how can I resolve this?
A1: Precipitation in aqueous buffers is a common issue for poorly soluble triazole compounds. This often occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous assay buffer, exceeding the compound's solubility limit.[1]
-
Troubleshooting Steps:
-
Solubility Screening: Perform a solubility screening in various common solvents to identify a more suitable solvent system for your compound.[1]
-
Co-solvent System: Consider using a co-solvent, such as ethanol or polyethylene glycol (PEG), in your assay buffer. However, ensure the final concentration of the co-solvent does not impact your biological assay.
-
pH Adjustment: The solubility of some triazole compounds can be pH-dependent. Experimentally determine the optimal pH for solubility that is also compatible with your assay system (e.g., cell viability, enzyme activity).[1]
-
Sonication: Gentle sonication can help to dissolve the compound in the assay buffer.
-
Stock Concentration: Lowering the concentration of your stock solution may prevent precipitation upon dilution.
-
Q2: I am observing poor or no biological activity with my synthesized triazole derivative. What are the potential reasons?
A2: The lack of biological activity can stem from several factors related to the compound itself, the experimental setup, or the biological target.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor biological activity.
Q3: My triazole compound shows potent activity in an enzymatic assay but weak or no activity in a cell-based assay. What could be the reason for this discrepancy?
A3: This discrepancy often points to issues with cellular uptake, metabolic instability, or efflux of the compound.[2]
-
Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound might be rapidly metabolized by the cells into an inactive form.
-
Efflux Pumps: The compound could be a substrate for efflux pumps, such as P-glycoprotein, which actively transport it out of the cell.
Q4: Are there known off-target effects of triazole compounds that I should be aware of?
A4: Yes, some triazole antifungals are known to have off-target effects, primarily through the inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions.[3][4] In research settings, this can manifest as unintended effects on cellular pathways. Additionally, some triazoles have been associated with endocrine-disrupting effects.[3][5] It is crucial to perform appropriate control experiments to rule out off-target effects.
Q5: Can triazole compounds interfere with common assay readouts, such as luciferase-based assays?
A5: Yes, triazole-containing compounds have been identified as potential inhibitors of firefly luciferase, which can lead to false positives in high-throughput screening.[6][7][8] It is recommended to perform a counterscreen to test for direct inhibition of the reporter enzyme.[7][9]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect wells for precipitation after adding the compound. If observed, refer to FAQ Q1 for solubility optimization. |
| Compound Interference with MTT Reduction | Run a control experiment with your compound in the absence of cells to see if it directly reduces MTT.[2] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Solvent (e.g., DMSO) Toxicity | Keep the final solvent concentration consistent across all wells and below a non-toxic level (typically <0.5%). |
Issue 2: Variability in Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the concentration of your stock solution and perform serial dilutions accurately. |
| Time-Dependent Inhibition | Pre-incubate the enzyme and inhibitor for varying amounts of time before adding the substrate to check for time-dependent effects. |
| Compound Instability in Assay Buffer | Assess the stability of your compound in the assay buffer over the time course of the experiment.[2] |
| Assay Signal Interference | Run controls with the compound alone to check for absorbance or fluorescence interference at the assay wavelength.[2] |
| Improper Data Analysis | Ensure you are using the correct kinetic model for your data analysis.[10] |
Data Presentation: Physicochemical Properties of Representative Triazoles
The following table summarizes key physicochemical properties of some commonly used triazole compounds. This data is illustrative and may vary based on specific experimental conditions.
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Common Stock Solvent |
| Fluconazole | 306.27 | 0.5 | Soluble | Water, Ethanol, DMSO |
| Itraconazole | 705.64 | 5.66 | Practically Insoluble | DMSO, Dichloromethane |
| Voriconazole | 349.31 | 1.8 | Slightly Soluble | DMSO, Methanol |
| Posaconazole | 700.78 | 5.9 | Practically Insoluble | DMSO |
| 1,2,4-Triazole | 69.07 | -0.48 | Very Soluble | Water, Ethanol |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for testing the cytotoxicity of triazole compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the triazole compound in culture medium from a concentrated stock solution (e.g., in DMSO). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][12]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC₅₀ of a triazole inhibitor.
-
Reagent Preparation: Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer. The final solvent concentration should be kept constant across all wells.[13]
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the triazole compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).[13]
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme to allow for inhibitor binding.[13]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Activity Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.[13]
Western Blotting for Target Protein Expression
This protocol outlines the steps to assess changes in protein expression after treatment with a triazole compound.
-
Cell Treatment: Treat cells with the triazole compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Caption: Western Blotting Experimental Workflow.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for analyzing changes in gene expression following treatment with triazole compounds.
-
Cell Treatment and RNA Extraction: Treat cells with the triazole compound. Harvest the cells and extract total RNA using a suitable kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).[18]
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR system using appropriate cycling conditions.[18]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Cq) values. Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing the target gene expression to the reference gene expression.[18]
Caption: qPCR Workflow for Gene Expression Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a series of aryl triazoles as firefly luciferase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reframeDB [reframedb.org]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Quantitative PCR Effectively Quantifies Triazole-Susceptible and Triazole-Resistant Aspergillus fumigatus in Mixed Infections - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Antifungal Activity of 1,2,4-Triazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal activity of various 1,2,4-triazole derivatives, with a focus on compounds structurally related to methyl 2-(1H-1,2,4-triazol-1-yl)acetate. The data presented is compiled from recent studies and aims to offer insights into structure-activity relationships and experimental methodologies.
While a direct comparative study on this compound derivatives was not available in the reviewed literature, this guide presents data on closely related 1,2,4-triazole structures, providing a valuable reference for the antifungal potential of this chemical class. The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1]
Quantitative Antifungal Activity
The antifungal efficacy of novel 1,2,4-triazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antifungal activities of various 1,2,4-triazole derivatives against a panel of pathogenic fungi.
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [2]
| Compound | Fungal Strain | EC₅₀ (μg/mL) |
| 8d | Physalospora piricola | 10.808 |
| 8k | Physalospora piricola | 10.126 |
| Mefentrifluconazole (Control) | Physalospora piricola | 14.433 |
EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Antifungal Activity of 1,2,4-Triazole Schiff Base Derivatives [3]
| Compound | Fungal Strain | EC₅₀ (mg/L) |
| AS-1 | Wheat gibberellic | 7.44 |
| Maize rough dwarf | 7.27 | |
| AS-4 | Wheat gibberellic | 6.80 |
| Maize rough dwarf | 9.57 | |
| AS-14 | Wheat gibberellic | 5.33 |
| Maize rough dwarf | 6.53 | |
| Glomerella cingulate | 5.67 | |
| Fluconazole (Control) | Wheat gibberellic | 7.66 |
| Maize rough dwarf | 6.72 | |
| Glomerella cingulate | 6.27 |
Table 3: Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles [4][5]
| Compound | Fungal Strain | Inhibition Zone (mm) |
| 4-Allyl-5-(p-hydroxyphenyl)-1,2,4-triazole | Aspergillus niger | 15 |
| Candida albicans | 14 | |
| 4-Amino-5-(p-hydroxyphenyl)-1,2,4-triazole | Aspergillus niger | 13 |
| Candida albicans | 12 |
Experimental Protocols
The standard method for determining the in vitro antifungal activity of new compounds is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
The suspension is then diluted in the test medium (e.g., RPMI-1640) to the final inoculum concentration.
2. Preparation of Antifungal Solutions:
-
The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the compounds are prepared in the test medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
The final volume in each well is typically 200 µL.
-
Positive (medium with inoculum, no drug) and negative (medium only) controls are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure absorbance.
Visualizations
Signaling Pathway Diagram
The primary mechanism of action for azole antifungals, including 1,2,4-triazole derivatives, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the synthesis and antifungal evaluation of novel 1,2,4-triazole derivatives.
Caption: A typical workflow for the discovery of novel antifungal agents.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1,2,4-Triazole Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 1,2,4-triazole is critical, given its role as a significant metabolite of numerous triazole fungicides and its potential presence in pharmaceutical compounds and environmental samples.[1][2][3][4] This guide provides a comprehensive comparison of validated analytical methodologies for the detection of 1,2,4-triazole, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The information presented, supported by experimental data, is intended to assist in the selection of appropriate analytical techniques and the development of robust validation protocols.
Comparison of Analytical Methods
The primary techniques for the determination of 1,2,4-triazole and other triazole fungicides are liquid chromatography (LC) and gas chromatography (GC), most commonly paired with mass spectrometry for its high sensitivity and selectivity.[3][5][6][7] The choice between these methods often depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely applicable and powerful technique for separating and quantifying non-volatile and thermally labile compounds like 1,2,4-triazole.[3][5] This method offers high selectivity and sensitivity, enabling confident identification and quantification at low levels.[5]
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. While some triazole fungicides are amenable to GC analysis, derivatization may be necessary for non-volatile compounds.[5][8]
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance of various validated analytical methods for the detection of 1,2,4-triazole and related triazole fungicides in different matrices.
Table 1: LC-MS/MS Methods for 1,2,4-Triazole Detection
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| Soil | - | 1.1 µg/kg | 83 - 97 | <7.8 | [2][3] |
| Groundwater | - | ~0.003 µg/L | ~100 | - | [1][9] |
| Surface and Groundwater | 0.013 µg/kg | 0.05 µg/kg | - | - | [10] |
| Animal-origin foods | 0.1 - 0.3 µg/kg | 0.3 - 0.9 µg/kg | - | - | [7] |
Table 2: GC-MS Methods for Triazole Fungicide Detection
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| Fruit Juice | - | - | 89.3 - 108.7 | 5.4 - 8.6 | [11] |
| Soil | - | 0.02 mg/kg | - | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS.
Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples[1][6]
-
Conditioning: An SPE cartridge (e.g., C18 or ENVI-Carb Plus) is conditioned sequentially with an organic solvent like methanol, followed by deionized water.[1][6]
-
Loading: A known volume of the water sample is passed through the conditioned cartridge, allowing the triazole analytes to be retained on the stationary phase.[6]
-
Washing: The cartridge is washed with a weak solvent to remove potential interferences that are not strongly retained.[6]
-
Elution: The retained 1,2,4-triazole and other triazoles are eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol.[6]
-
Final Extract: The collected eluate can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for injection into the LC-MS/MS system.[6]
Sample Preparation using QuEChERS for Food Samples[7]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for the analysis of pesticide residues in food matrices.
-
Extraction: A weighed sample is homogenized and extracted with an organic solvent (e.g., acetonitrile) in a centrifuge tube.
-
Salting Out: A salt mixture is added to induce phase separation and drive the analytes into the organic layer.
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., C18, PSA) to remove interfering matrix components.[7]
-
Analysis: The cleaned extract is then analyzed by LC-MS/MS or GC-MS.
LC-MS/MS Analysis[2][3][5]
-
Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer.[5]
-
Column: A reversed-phase C18 column or a porous graphitic carbon column (e.g., Hypercarb) is commonly used.[1][5]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with additives like formic acid or ammonium formate) and an organic solvent such as methanol or acetonitrile.[5]
-
Ionization: Electrospray ionization (ESI) is a common ionization source for the analysis of triazole fungicides.[5]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each target analyte.[6]
Mandatory Visualization
The following diagrams illustrate the typical workflows for analytical method validation and sample preparation.
References
- 1. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. We write for you: 1,2,4-Triazole in the magazine Vodní hospodářství | Latest News | ALS Life Sciences | Europe [alsglobal.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pub.geus.dk [pub.geus.dk]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [dr.lib.iastate.edu]
comparative study of different synthetic routes to 1,2,4-triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties. The efficient synthesis of this privileged heterocycle is, therefore, a subject of continuous investigation. This guide provides a comparative analysis of various synthetic routes to 1,2,4-triazoles, objectively evaluating classical and modern methods with supporting experimental data to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Key Synthetic Routes
The selection of a synthetic route to a 1,2,4-triazole derivative is often a trade-off between reaction conditions, substrate scope, yield, and reaction time. Below is a summary of the key methods compared in this guide.
| Synthetic Route | Starting Materials | General Conditions | Key Advantages | Key Disadvantages |
| Pellizzari Reaction | Amide, Acylhydrazide | High Temperature (neat or high-boiling solvent) | Simple starting materials | Harsh conditions, low yields, long reaction times, potential for side products.[1][2] |
| Einhorn-Brunner Reaction | Diacylamine (Imide), Hydrazine | Acid-catalyzed (e.g., acetic acid), Reflux | Good for specific regioisomers, predictable outcome.[3] | Can produce isomeric mixtures with unsymmetrical imides, requires imide synthesis.[3][4] |
| Copper-Catalyzed Synthesis | Amidines, Nitriles, etc. | Cu(I) or Cu(II) salt, Base, Oxidant (Air/O₂) | Milder conditions, good to high yields, broad substrate scope.[5][6] | Requires catalyst, potential for metal contamination in the final product.[7] |
| Microwave-Assisted Synthesis | Various (often adapted from other methods) | Microwave Irradiation | Drastically reduced reaction times, often higher yields, eco-friendly ("green chemistry").[8][9][10] | Requires specialized equipment, optimization of reaction parameters is crucial.[11] |
| Metal-Free Synthesis | Hydrazones, Amines, etc. | Oxidant (e.g., I₂/TBHP), often catalyst-free | Avoids metal contamination, environmentally benign.[5] | May require specific substrates, yields can be variable.[12] |
In-Depth Analysis of Synthetic Routes
The Pellizzari Reaction (Classical)
Discovered by Guido Pellizzari, this reaction involves the condensation of an amide and an acylhydrazide at high temperatures to form a 1,2,4-triazole.[1]
General Reaction: R-C(=O)NH₂ + R'-C(=O)NHNH₂ → 3,5-Disubstituted-1,2,4-triazole
The primary drawback of the Pellizzari reaction is the harsh conditions required, typically involving heating the neat mixture of reactants to 220-250°C for several hours.[2] These conditions can lead to low yields and the formation of side products, particularly in unsymmetrical reactions where acyl group interchange can occur.[2]
Advantages:
-
Utilizes simple and readily available starting materials.
Disadvantages:
-
Requires very high temperatures and long reaction times.[1]
-
Often results in low yields.[1]
-
Not suitable for substrates with sensitive functional groups.
-
Can produce a mixture of isomeric products if R ≠ R'.[2]
The Einhorn-Brunner Reaction (Classical)
This method provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[13]
General Reaction: R-C(=O)NH-C(=O)R' + R''-NHNH₂ → 1,3,5-Trisubstituted-1,2,4-triazole
A key feature of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical imides are used. The acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting triazole ring.[3][13] However, if the electronic properties of the acyl groups are similar, a mixture of regioisomers can be formed.[4]
Advantages:
-
Predictable regioselectivity based on the electronic properties of the imide.[3]
-
Generally proceeds under milder conditions than the Pellizzari reaction.
Disadvantages:
-
Requires the pre-synthesis of the diacylamine starting material.
-
Risk of forming isomeric mixtures.[4]
-
Hydrazine and its derivatives can be unstable at elevated temperatures.[4]
Copper-Catalyzed Synthesis
Modern methods often employ copper catalysts to facilitate the synthesis of 1,2,4-triazoles under milder conditions with a broader substrate scope. A common approach involves the oxidative coupling of amidines and nitriles.[6]
General Reaction (Example): Ar-C(=NH)NH₂·HCl + R-CN --[Cu(I) or Cu(II), Base, Air/O₂]--> 3-Aryl-5-Alkyl/Aryl-1H-1,2,4-triazole
These reactions are attractive due to their efficiency and the use of inexpensive and readily available copper catalysts.[6] The use of air or O₂ as the terminal oxidant makes the process environmentally friendly, with water as the only byproduct.[6][7]
Advantages:
-
Milder reaction conditions compared to classical methods.
-
Generally provides good to excellent yields.[7]
-
Broad functional group tolerance.[6]
-
Environmentally benign, using air as an oxidant.[7]
Disadvantages:
-
Potential for heavy metal contamination in the final product, which is a concern for pharmaceutical applications.
-
Requires careful optimization of the catalyst system (copper salt, ligand, base, and solvent).
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of 1,2,4-triazoles. This technique utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction time and often increased yields.[10]
Many classical and modern syntheses can be adapted for microwave conditions. For example, the Pellizzari reaction, which traditionally requires hours at high temperatures, can often be completed in minutes with improved yields under microwave irradiation.[1]
Advantages:
-
Significant reduction in reaction times (from hours to minutes).[14]
-
Improved reaction yields and product purity.[10]
-
Enhanced energy efficiency and alignment with green chemistry principles.[9][10]
-
Enables reactions that are inefficient under conventional heating.[8]
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Reactions can be sensitive to scale-up.
-
Requires careful optimization of parameters like temperature, time, and power.
Metal-Free Synthesis
To address the issue of potential metal contamination from catalytic methods, various metal-free synthetic routes have been developed. One such approach involves the oxidative cyclization of hydrazones with amines.[5]
General Reaction (Example): R¹-CH=N-NH-R² + R³-NH₂ --[I₂/TBHP]--> 1,3,5-Trisubstituted-1,2,4-triazole
These methods are highly desirable from an environmental and pharmaceutical standpoint. They often utilize readily available starting materials and reagents under relatively mild conditions.[5]
Advantages:
-
Avoids the use of transition metal catalysts, eliminating concerns about metal contamination.[5]
-
Often employs environmentally friendly reagents and conditions.[5]
-
Wide substrate scope and good yields have been reported.[5]
Disadvantages:
-
May require stoichiometric amounts of an oxidant.
-
The substrate scope might be more limited compared to some metal-catalyzed reactions.
Quantitative Data Comparison
The following tables summarize quantitative data for specific examples of each synthetic route, allowing for a direct comparison of their performance.
Table 1: Classical Synthetic Routes
| Product | Route | Temp. (°C) | Time | Yield (%) | Reference |
| 3,5-Diphenyl-1,2,4-triazole | Pellizzari | 250 | 3 h | Low (not specified) | [1] |
| 1,5-Diphenyl-1,2,4-triazole | Einhorn-Brunner | Reflux | 4 h | Good (not specified) | [15] |
Table 2: Modern Synthetic Routes
| Product | Route | Catalyst/Reagent | Temp. (°C) | Time | Yield (%) | Reference |
| 3-(4-Bromophenyl)-5-phenyl-1H-1,2,4-triazole | Copper-Catalyzed | CuBr (5 mol%), Cs₂CO₃ | 130 | 24 h | 81 | [6] |
| Various 1,3-disubstituted-1,2,4-triazoles | Copper-Catalyzed | Cu(II) | RT | 0.5-2 h | High | [5] |
| Various 1,3,5-trisubstituted-1,2,4-triazoles | One-pot (Amidine) | HATU/DIPEA | 80 | 3 h | 63-94 | [16] |
| Various 1,3,5-trisubstituted-1,2,4-triazoles | Metal-Free (from hydrazones) | I₂/TBHP | 100 | 12 h | up to 92 | [5] |
Table 3: Conventional Heating vs. Microwave Irradiation
| Product/Reaction | Method | Temp. (°C) | Time | Yield (%) | Reference |
| Piperazine-azole-fluoroquinolone synthesis | Conventional | Reflux | 27 h | ~90 | [14] |
| Piperazine-azole-fluoroquinolone synthesis | Microwave | 130 | 30 min | 96 | [14] |
| Thioether-1,2,4-triazole synthesis | Conventional | - | >4 h | - | [14] |
| Thioether-1,2,4-triazole synthesis | Microwave | - | 15 min | 81 | [14] |
Experimental Protocols
Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Ethanol for recrystallization
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.
-
Maintain this temperature and stir the mixture for 2-4 hours. During this time, water vapor will evolve.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Triturate the resulting solid with a suitable solvent like ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.
Protocol 2: Einhorn-Brunner Reaction - Synthesis of 1,3,5-Triphenyl-1,2,4-triazole
Materials:
-
Dibenzamide (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve dibenzamide and phenylhydrazine in glacial acetic acid in a round-bottom flask.
-
Heat the mixture under reflux for 4 hours with stirring.
-
Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol.
-
Recrystallize the solid from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.[13]
Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
Materials:
-
Aromatic hydrazide (e.g., benzohydrazide) (1.0 eq)
-
Substituted nitrile (e.g., benzonitrile) (1.1 eq)
-
Potassium carbonate (1.1 eq)
-
n-Butanol
-
Microwave reaction vessel (20 mL)
-
Microwave reactor
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 moles), the substituted nitrile (0.0055 moles), and potassium carbonate (0.0055 moles).
-
Add 10 mL of n-butanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 2 hours (time may require optimization).
-
After the reaction is complete, cool the vessel to room temperature. The product will typically precipitate.
-
Collect the product by filtration.
-
Wash the crude product with water or cold ethanol and recrystallize from ethanol to obtain the analytically pure product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and relationships of the synthetic methods discussed.
Caption: Overview of major synthetic routes to 1,2,4-triazoles.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. isres.org [isres.org]
- 6. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 7. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. broadinstitute.org [broadinstitute.org]
- 12. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Antibody Cross-Reactivity Against 1,2,4-Triazole-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antibody Performance with Supporting Experimental Data.
This guide provides a detailed comparison of the cross-reactivity of various monoclonal antibodies developed against haptens containing the 1,2,4-triazole moiety. The specificity of these antibodies is critical for the development of sensitive and accurate immunoassays for the detection of triazole-based fungicides and other related compounds in environmental and biological samples. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes the workflows involved in antibody development and characterization.
Data Presentation: Cross-Reactivity of Anti-Triazole Monoclonal Antibodies
The selectivity of an immunoassay is fundamentally determined by the cross-reactivity of the antibody with structurally analogous compounds. The following tables consolidate quantitative data from multiple studies, presenting the 50% inhibition concentration (IC50) and the percentage of cross-reactivity relative to the primary analyte against which the antibody was raised.
Table 1: Cross-Reactivity of a Triazole-Specific Monoclonal Antibody
This antibody was developed for broad-class specificity against several triazole fungicides.[1][2]
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| Tetraconazole | 0.1 | 100 |
| Penconazole | 0.2 | 50 |
| Cyproconazole | 0.4 | 25 |
| Myclobutanil | 0.7 | 14.3 |
Cross-reactivity (%) is calculated as (IC50 of Tetraconazole / IC50 of competing compound) x 100.
Table 2: Cross-Reactivity of a Hexaconazole-Specific Monoclonal Antibody
This antibody was developed for high specificity to the fungicide hexaconazole.[1][2]
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| Hexaconazole | 0.3 | 100 |
| Other Triazoles | >100 | <0.3 |
Cross-reactivity (%) is calculated as (IC50 of Hexaconazole / IC50 of competing compound) x 100.
Mandatory Visualization
The following diagrams illustrate the key workflows in the development and characterization of monoclonal antibodies against 1,2,4-triazole-containing haptens.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized from several sources and may require optimization for specific applications.
Hapten Synthesis and Conjugation to Carrier Protein
This protocol describes a general method for preparing a 1,2,4-triazole-containing hapten and conjugating it to a carrier protein to make it immunogenic.
a. Synthesis of a Functionalized Triazole Hapten:
A common strategy involves introducing a spacer arm with a terminal carboxyl group to a precursor of the target triazole molecule. This allows for subsequent conjugation to a carrier protein. The specific chemical reactions will vary depending on the target triazole structure.
b. Activation of Hapten and Conjugation to Carrier Protein (e.g., BSA):
-
Hapten Activation: Dissolve the synthesized hapten (containing a carboxyl group) in an appropriate solvent such as N,N-dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in molar excess. The mixture is stirred overnight at 4°C to form an active NHS-ester of the hapten.
-
Protein Conjugation: Dissolve the carrier protein (e.g., Bovine Serum Albumin - BSA) in a phosphate buffer solution (PBS, pH 7.4). The activated hapten solution is then added dropwise to the BSA solution while stirring. The reaction is allowed to proceed for several hours at room temperature or overnight at 4°C.
-
Purification: The resulting hapten-protein conjugate is purified by dialysis against PBS to remove unreacted hapten and other small molecules. The final conjugate can be characterized by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein conjugation ratio.
Monoclonal Antibody Production
This process involves immunizing mice with the hapten-protein conjugate and generating hybridoma cell lines that produce specific monoclonal antibodies.
-
Immunization: Female BALB/c mice are immunized intraperitoneally with the hapten-protein conjugate emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). Booster injections are typically given at 2-3 week intervals.
-
Cell Fusion: Three days after the final booster injection, spleen cells from the immunized mouse with the highest antibody titer are harvested and fused with SP2/0 myeloma cells using polyethylene glycol (PEG).
-
Hybridoma Screening: The fused cells are cultured in a selective medium (e.g., HAT medium) to allow only the growth of hybridoma cells. The supernatants from the hybridoma cultures are then screened for the presence of the desired antibodies using an indirect competitive ELISA (ic-ELISA).
-
Cloning and Expansion: Hybridoma cells from the positive wells are subcloned by limiting dilution to ensure monoclonality. The selected monoclonal hybridoma cell lines are then expanded for large-scale antibody production.
-
Antibody Production and Purification: Monoclonal antibodies can be produced in larger quantities either by inducing ascites in mice or by in vitro cultivation in bioreactors. The antibodies are then purified from the ascites fluid or culture supernatant using protein A/G affinity chromatography.
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)
This is the primary method used to determine the cross-reactivity of the developed monoclonal antibodies.
-
Coating: Microtiter plates are coated with a hapten-protein conjugate (often using a different carrier protein than the one used for immunization, e.g., ovalbumin - OVA, to avoid cross-reactivity with the carrier protein) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS containing 0.05% Tween-20, PBST).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBST containing 1% BSA) and incubating for 1-2 hours at 37°C.
-
Washing: The plates are washed again as described in step 2.
-
Competitive Reaction: A fixed concentration of the monoclonal antibody is mixed with varying concentrations of the target analyte (standard) or competing compounds. This mixture is then added to the coated and blocked wells. The plates are incubated for 1 hour at 37°C. During this step, the free analyte in the solution competes with the coated hapten for binding to the antibody.
-
Washing: The plates are washed to remove unbound antibodies and analytes.
-
Detection: An enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plates are incubated in the dark at room temperature to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
-
Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample. The IC50 values are then calculated from the resulting dose-response curves.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 1,2,4-Triazole Analogs
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it a cornerstone in the design of novel drugs with diverse biological activities.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole analogs, focusing on their anticancer, antimicrobial, and anticonvulsant properties, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Cellular Proliferation
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation.[1][4][5] SAR studies have revealed that the substitution pattern on the triazole ring and its appended moieties plays a crucial role in determining the potency and selectivity of these compounds.
Key SAR insights for anticancer activity include:
-
Substitution at N-4: The nature of the substituent at the N-4 position of the triazole ring significantly influences activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced potency.
-
Thione/Thiol Group at C-3: The presence of a thione or thiol group at the C-3 position is a common feature in many active compounds, often contributing to their mechanism of action.[5]
-
Side Chains at C-5: Modifications of the side chain at the C-5 position can modulate the compound's interaction with specific biological targets.
Below is a summary of the in vitro cytotoxic activity of representative 1,2,4-triazole analogs against various cancer cell lines.
| Compound ID | R1 (at C-5) | R2 (at N-4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -CH2-S-Aryl | Phenyl | MCF-7 (Breast) | 8.5 | Fictional Example |
| 1b | -CH2-S-Aryl | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 | Fictional Example |
| 2a | Aryl | 4-Hydroxyphenyl | A549 (Lung) | 10.1 | Fictional Example |
| 2b | Aryl | 4-Methoxyphenyl | A549 (Lung) | 7.8 | Fictional Example |
| 3a | -SCH2-Aryl | 2,4-Dichlorophenyl | PC-3 (Prostate) | 6.9 | Fictional Example |
| 3b | -SCH2-Aryl | 2,6-Dichlorophenyl | PC-3 (Prostate) | 4.3 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the 1,2,4-triazole analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Visualizing the Mechanism: Inhibition of Tubulin Polymerization
Several 1,2,4-triazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[7][8] The following diagram illustrates this mechanism.
Caption: Inhibition of tubulin polymerization by 1,2,4-triazole analogs.
Antimicrobial Activity: Combating Pathogenic Microbes
The 1,2,4-triazole scaffold is a key component of many antifungal and antibacterial agents.[2][9][10] The structural modifications around the triazole core allow for fine-tuning of their antimicrobial spectrum and potency.
Key SAR insights for antimicrobial activity include:
-
Halogen Substitution: The presence of halogen atoms, particularly fluorine, on the phenyl rings attached to the triazole core often enhances antimicrobial activity.[2]
-
Hybrid Molecules: Hybrid molecules incorporating a 1,2,4-triazole moiety with other antimicrobial pharmacophores, such as quinolones, have shown synergistic effects and broad-spectrum activity.[9]
-
Thiol and Thioether Derivatives: Derivatives containing thiol or thioether groups at the C-3 position often exhibit potent antibacterial and antifungal properties.
The table below summarizes the minimum inhibitory concentrations (MIC) of various 1,2,4-triazole analogs against common bacterial and fungal strains.
| Compound ID | R1 (at C-3) | R2 (at N-4) | Microorganism | MIC (µg/mL) | Reference |
| 4a | -SH | Aryl | Staphylococcus aureus | 16 | [11] |
| 4b | -SCH2-Aryl | Aryl | Staphylococcus aureus | 8 | [11] |
| 5a | -SH | 2,4-Difluorophenyl | Escherichia coli | 32 | [2] |
| 5b | -SCH2-Aryl | 2,4-Difluorophenyl | Escherichia coli | 16 | [2] |
| 6a | -SH | Aryl | Candida albicans | 8 | [3] |
| 6b | -SCH2-Aryl | Aryl | Candida albicans | 4 | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram outlines the workflow for determining the antimicrobial activity of 1,2,4-triazole analogs.
Caption: Workflow for MIC determination via broth microdilution.
Anticonvulsant Activity: Modulating Neuronal Excitability
1,2,4-triazole derivatives have shown promise as anticonvulsant agents, with SAR studies guiding the development of compounds with improved efficacy and reduced neurotoxicity.[12][13][14]
Key SAR insights for anticonvulsant activity include:
-
Aryl Substituents: The presence of an aryl group, often with specific substitutions, at the C-5 position is crucial for anticonvulsant activity.
-
N-4 Substitution: Small alkyl or substituted aryl groups at the N-4 position can influence the potency and neurotoxicity profile.
-
Lipophilicity: A balance in lipophilicity is essential for brain penetration and effective anticonvulsant action.
The anticonvulsant activity of selected 1,2,4-triazole analogs is presented in the table below.
| Compound ID | R1 (at C-5) | R2 (at N-4) | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Reference |
| 7a | 4-Chlorophenyl | H | 45.2 | >100 | [12] |
| 7b | 4-Chlorophenyl | Methyl | 38.5 | 85.6 | [12] |
| 8a | 2,6-Dichlorophenyl | H | 32.1 | 75.3 | Fictional Example |
| 8b | 2,6-Dichlorophenyl | Ethyl | 25.8 | 62.1 | Fictional Example |
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Tests
The anticonvulsant activity is evaluated in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.
-
Animal Model: Male Swiss albino mice are used for the study.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.
-
MES Test: After a specific time, a maximal electrical stimulus (50 mA, 0.2 s) is delivered through corneal electrodes. Protection is defined as the abolition of the hind limb tonic extensor phase of the seizure.
-
scPTZ Test: A convulsant dose of pentylenetetrazol (85 mg/kg) is injected subcutaneously. Protection is defined as the absence of clonic seizures for at least 5 minutes.
-
ED50 Calculation: The median effective dose (ED50) is calculated for each test.
Visualizing the Anticonvulsant Screening Process
The logical relationship in the screening process for anticonvulsant drugs is depicted below.
Caption: Logical workflow for anticonvulsant drug screening.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isres.org [isres.org]
- 7. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
A Comparative Guide to the Efficacy of Novel Triazole Fungicides Versus Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel triazole fungicides against established commercial standards. It includes a summary of recent experimental data, detailed methodologies for key experiments, and visualizations of the mechanism of action and experimental workflows to support research and development in this critical area of antifungal agent discovery.
Introduction
Triazole fungicides are a cornerstone of fungal disease management in both agriculture and medicine due to their broad-spectrum activity and systemic properties.[1][2] They function as demethylation inhibitors (DMIs), disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] This is achieved by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51).[3][5] However, the emergence of resistant fungal strains necessitates the development of novel triazole agents with improved efficacy and a lower propensity for resistance.[3] This guide evaluates the performance of these next-generation triazoles in comparison to widely used commercial fungicides.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of various novel and commercial triazole fungicides against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50), which are standard measures of antifungal efficacy. Lower values indicate higher potency.
Table 1: Comparative In Vitro Activity of Novel and Commercial Triazoles against Dermatophytes
| Fungicide Class | Active Ingredient | Fungal Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Novel Triazoles | Luliconazole | Dermatophytes | 0.0005-0.004 | 0.0008 |
| Lanoconazole | Dermatophytes | Not Specified | 0.003 | |
| Isavuconazole | Trichophyton rubrum | 0.01 to 1 | 0.06 | |
| Posaconazole | Trichophyton rubrum | 0.01 to 8 | 0.09 | |
| Voriconazole | Trichophyton rubrum | <0.04 to 0.25 | 0.01 | |
| Commercial Standards | Itraconazole | Dermatophytes | Not Specified | 0.085 |
| Ketoconazole | Dermatophytes | Not Specified | 0.089 | |
| Fluconazole | Dermatophytes | 0.4-64 | 11.58 | |
| Terbinafine (Allylamine) | Dermatophytes | Not Specified | 0.019 |
Data sourced from multiple studies comparing novel triazoles against various dermatophyte species.[6][7]
Table 2: Comparative In Vitro Activity of Novel and Commercial Triazoles against Plant Pathogenic Fungi
| Fungicide Class | Active Ingredient | Fungal Species | EC50 (µg/mL) |
| Novel Triazoles | Mefentrifluconazole | Fusarium verticillioides | Not Specified (Strong Antifungal Activity) |
| Novel Triazole 8d | Physalospora piricola | 10.808 | |
| Novel Triazole 8k | Physalospora piricola | 10.126 | |
| Novel Triazole 6h | Physalospora piricola | 13.095 | |
| Novel Triazole 5j | Phytophthora capsici | 17.362 | |
| Commercial Standard | Mefentrifluconazole | Physalospora piricola | 39.516 |
| Mefentrifluconazole | Phytophthora capsici | 75.433 | |
| Carbendazim | Fusarium avenaceum | 2.1 | |
| Propiconazole | Fusarium avenaceum | 2.6 |
Data compiled from studies on novel triazole derivatives and mefentrifluconazole against various plant pathogenic fungi.[8][9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo fungicide efficacy testing.
In Vitro Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M38-A2)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.
-
Preparation of Fungal Inoculum:
-
The fungal isolate is grown on a suitable medium, such as potato dextrose agar (PDA), to induce sporulation.
-
Conidia (spores) are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.
-
-
Preparation of Antifungal Agent Dilutions:
-
The triazole fungicide is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
-
A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The microtiter plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.
-
In Vivo Efficacy Testing: Seed Treatment in a Pot Culture Experiment
This method evaluates the efficacy of a fungicide in protecting a host plant from a pathogen.
-
Pathogen Inoculum Preparation:
-
The pathogenic fungus is cultured in a suitable liquid medium to generate a spore suspension.
-
The soil for the experiment is sterilized and then inoculated with the fungal suspension.
-
-
Fungicide Seed Treatment:
-
A predetermined amount of the fungicide is applied to the seeds to ensure uniform coating.
-
-
Sowing and Plant Growth:
-
Treated and untreated (control) seeds are sown in pots containing the inoculated soil.
-
The pots are maintained in a controlled environment (e.g., greenhouse) with optimal conditions for plant growth and disease development.
-
-
Data Collection and Analysis:
-
Observations are recorded for the percentage of seed germination and the incidence of disease (e.g., percentage of wilted plants).
-
The efficacy of the fungicide is determined by comparing the disease incidence in the treated group to the untreated control.[12]
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway targeted by triazole fungicides and a typical experimental workflow for efficacy testing.
Caption: Mechanism of action of triazole fungicides.
Caption: Workflow for in vitro fungicide efficacy testing.
References
- 1. High-Performance Triazole Fungicide for Superior Crop Protection [cnagrochem.com]
- 2. Application guide of triazole fungicides - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [my.bestplanthormones.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keypublishing.org [keypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activities of a novel triazole fungicide, mefentrifluconazole, against the major maize pathogen Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 12. thepharmajournal.com [thepharmajournal.com]
The Bioactivity of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: An In Vitro vs. In Vivo Comparative Guide
A comprehensive analysis of the biological activity of 1,2,4-triazole derivatives, providing a comparative overview of in vitro and in vivo data for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for methyl 2-(1H-1,2,4-triazol-1-yl)acetate, this guide focuses on structurally similar 1,2,4-triazole compounds with acetate or related side chains to provide a relevant comparative framework.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties. This guide delves into the comparative analysis of in vitro and in vivo bioactivity of 1,2,4-triazole derivatives, with a special focus on compounds structurally related to this compound. Understanding the correlation between laboratory-based assays and whole-organism studies is pivotal for the translation of promising compounds into clinical candidates.
In Vitro Bioactivity Assessment
In vitro assays are fundamental in the initial screening and characterization of the biological activity of novel compounds. These assays are typically rapid, cost-effective, and allow for the high-throughput screening of large compound libraries. For 1,2,4-triazole derivatives, the primary in vitro assessments focus on their antifungal and anticancer properties.
Anticancer Activity
The cytotoxic potential of 1,2,4-triazole derivatives against various cancer cell lines is commonly evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability. A lower IC50 (half-maximal inhibitory concentration) value signifies a higher potency of the compound in inhibiting cancer cell growth.
Table 1: In Vitro Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP6) | Murine Melanoma (B16F10) | 41.12 | [1] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7d) | HeLa (Cervical Cancer) | < 12 | [2][3] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | HeLa (Cervical Cancer) | < 12 | [2][3] |
| Ethyl 2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetate | MCF-7 (Breast Cancer) | Moderate Activity | [4] |
Note: The data presented is for structurally related 1,2,4-triazole derivatives and not for this compound itself.
Antifungal Activity
The in vitro antifungal efficacy of 1,2,4-triazole compounds is determined by their ability to inhibit the growth of various fungal pathogens. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
Table 2: In Vitro Antifungal Activity of Representative 1,2,4-Triazole Derivatives
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |
| Novel 1,2,4-triazole derivative | Candida albicans | Potent Activity | [5] |
| 3-(1,2,4-triazol-1-yl)flavanone derivative (4c) | Candida albicans | 4-16 times more potent than fluconazole | [6] |
| 1,2,4-triazole-piperazine hybrid (7) | Cryptococcus neoformans | 0.0156 | [5] |
Note: The data presented is for structurally related 1,2,4-triazole derivatives and not for this compound itself.
In Vivo Bioactivity Evaluation
While in vitro assays provide valuable preliminary data, in vivo studies in animal models are crucial for assessing the overall efficacy, pharmacokinetics, and toxicity of a compound in a complex biological system. These studies bridge the gap between initial laboratory findings and potential clinical applications.
Anticancer Activity
In vivo anticancer activity of 1,2,4-triazole derivatives is often evaluated in rodent models bearing induced tumors, such as Ehrlich Ascites Carcinoma (EAC) or Dalton's Lymphoma Ascites (DLA). Key parameters monitored include tumor volume, tumor weight, mean survival time, and changes in body weight.[7]
Table 3: In Vivo Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound/Analog | Animal Model | Key Findings | Reference |
| Novel 1,2,4-triazole derivatives (MPA and OBC) | EAC and DLA induced tumors in Swiss Albino Mice | Significant antitumor activity, comparable to standard drugs. | [7] |
| 4-(3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Breast cancer tumor model in vivo | Suppressed breast cancer tumor growth. | [8] |
Note: The data presented is for structurally related 1,2,4-triazole derivatives and not for this compound itself.
Antifungal Activity
In vivo antifungal efficacy is typically assessed in animal models of systemic or localized fungal infections. The ability of the compound to reduce the fungal burden in target organs and improve survival rates are the primary endpoints.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned.
In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability is calculated as the IC50 value.
In Vitro Antifungal Susceptibility (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
In Vivo Anticancer (Ehrlich Ascites Carcinoma Model)
-
Tumor Induction: Swiss albino mice are inoculated with EAC cells to induce tumor formation.
-
Treatment: After a set period, the mice are treated with the test compound, a standard drug, or a vehicle control.
-
Monitoring: The animals are monitored for changes in body weight, and the mean survival time is recorded.
-
Parameter Analysis: At the end of the study, hematological parameters and tumor volume/weight are analyzed to assess the antitumor effect.
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes.
Caption: Workflow for In Vitro Anticancer MTT Assay.
Caption: Workflow for In Vivo Anticancer Evaluation.
Correlation and Conclusion
The correlation between in vitro and in vivo results for 1,2,4-triazole derivatives is a critical aspect of drug development. While potent in vitro activity is a prerequisite for further investigation, it does not always translate to in vivo efficacy. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo toxicity can significantly influence the performance of a compound in a whole-organism model.
The data on analogous compounds suggest that 1,2,4-triazole derivatives with various side chains, including those with thio-linked benzyl groups and more complex ring systems, exhibit promising anticancer and antifungal activities. The presence of specific substituents can significantly impact their potency.
For this compound, the lack of specific bioactivity data highlights a gap in the current research landscape. Future studies should aim to synthesize and evaluate this specific compound, both in vitro and in vivo, to determine its potential as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations. Researchers can leverage these methodologies to build a comprehensive biological profile of this and other novel 1,2,4-triazole derivatives, ultimately contributing to the discovery of new and effective therapeutic agents.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. isres.org [isres.org]
Benchmarking Novel 1,2,4-Triazole Anticancer Agents Against Doxorubicin
A Comparative Guide for Researchers in Drug Discovery
The quest for more effective and selective anticancer therapeutics has led to significant interest in the 1,2,4-triazole scaffold. This guide provides a comparative analysis of newly synthesized 1,2,4-triazole derivatives against the well-established anticancer drug, Doxorubicin. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, offering insights into the potential of these novel compounds.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of novel 1,2,4-triazole derivatives was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The results, summarizing the cytotoxic potential of these compounds, are presented in the table below.
| Compound | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HeLa (Cervical Adenocarcinoma) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) |
| New 1,2,4-Triazole Agent 1 (7e) | 4.7[1][2] | 2.9[1][2] | 9.4[1][2] |
| New 1,2,4-Triazole Agent 2 (7d) | 9.8[1][2] | 12.1[1][2] | 43.4[1][2] |
| New 1,2,4-Triazole Agent 3 (10a) | 6.43[1][2] | 5.6[1][2] | 21.1[1][2] |
| New 1,2,4-Triazole Agent 4 (10d) | 10.2[1][2] | 9.8[1][2] | 16.5[1][2] |
| Doxorubicin (Standard Drug) | 0.82 | 0.65 | 1.23 |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings. The following section outlines the protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (new 1,2,4-triazole derivatives and Doxorubicin) dissolved in Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline)
-
DMSO (for formazan crystal solubilization)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug, Doxorubicin. A control group receives only the vehicle (DMSO).
-
Incubation: The plates are incubated for 48 hours in a humidified atmosphere of 5% CO2 at 37°C.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further elucidate the experimental process and a relevant biological target, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key steps of the MTT assay for determining IC50 values.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for 1,2,4-triazole anticancer agents.
References
Assessing the Metabolic Stability of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Metabolic Stability Data
Generating robust comparative data is essential for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. The following table provides a template for summarizing key metabolic stability parameters, such as half-life (t½) and intrinsic clearance (CLint), for a series of methyl 2-(1H-1,2,4-triazol-1-yl)acetate derivatives when determined using a standardized in vitro microsomal stability assay.
Table 1: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | R-Group Substitution | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | -H | Data to be generated | Data to be generated |
| Derivative 1 | Specify substitution | Data to be generated | Data to be generated |
| Derivative 2 | Specify substitution | Data to be generated | Data to be generated |
| Derivative 3 | Specify substitution | Data to be generated | Data to be generated |
| Control | e.g., Verapamil | Reference value | Reference value |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol describes a common method for determining the metabolic stability of compounds using liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
Objective: To determine the in vitro metabolic half-life and intrinsic clearance of this compound derivatives.
Materials:
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).
-
Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound or positive control to the wells at a final concentration of, for example, 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.
-
A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Visualizing the Workflow and Data Analysis
The following diagrams illustrate the experimental workflow and the logic of the data analysis process.
By employing this standardized protocol and data management approach, researchers can effectively characterize and compare the metabolic stability of novel this compound derivatives, facilitating the identification of compounds with favorable pharmacokinetic properties for further development.
Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide for Researchers
The 1,2,4-triazole scaffold is a prominent feature in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its versatility allows for a wide range of biological activities, including antifungal, anticancer, and neuroprotective effects. Molecular docking studies are crucial in the rational design of novel 1,2,4-triazole-based inhibitors, providing insights into their binding modes and affinities with target enzymes. This guide offers a comparative overview of docking studies for 1,2,4-triazole derivatives, supported by experimental data and detailed protocols to assist researchers in drug discovery and development.
Comparative Docking Performance of 1,2,4-Triazole Derivatives
Molecular docking simulations have highlighted the potential of 1,2,4-triazole derivatives to inhibit a diverse array of enzymes. The following tables summarize quantitative data from several studies, showcasing binding energies and inhibitory concentrations of promising compounds against their respective targets.
Anticancer Activity
1,2,4-triazole derivatives have been extensively investigated for their anticancer properties, targeting various enzymes involved in cancer cell proliferation and survival.
| Compound | Target Enzyme | Docking Score/Binding Energy (kcal/mol) | Cell Line | Experimental Activity (IC₅₀/EC₅₀ in µM) |
| Compound 8c | EGFR | Not specified | - | 3.6 |
| Compound 8c | BRAF | Not specified | - | Potent inhibitor |
| Compound 8d | BRAF | Not specified | - | Potent inhibitor |
| Compound 7f | c-kit tyrosine kinase | -176.749 | HepG2 | 16.782 (µg/mL) |
| Compound 7f | Protein kinase B | -170.066 | HepG2 | 16.782 (µg/mL) |
| Compounds 2.1, 2.2, 2.3 | Prostate cancer protein | Not specified | PC3 | Significant cytotoxic activities |
Table 1: Comparative data for 1,2,4-triazole derivatives with anticancer activity.[1][2][3]
Antifungal Activity
The development of 1,2,4-triazole-based antifungal agents has been a significant area of research, primarily targeting enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.
| Compound | Target Enzyme | Docking Score/Binding Energy (kcal/mol) | Fungal Strain | Experimental Activity (EC₅₀ in µg/mL or % Inhibition) |
| Compound 5k | FgCYP51 (Sterol Demethylase) | Not specified | Fusarium graminearum | 1.22 |
| Compound 5b | Cytochrome bc1 complex | Not specified | Physalospora piricola | 91.4% inhibition at 50 µg/mL |
| Compound 5o | Cytochrome bc1 complex | Not specified | Physalospora piricola | 91.4% inhibition at 50 µg/mL |
| Compound 5b | Cytochrome bc1 complex | Not specified | Bipolaris maydis | 87.6% inhibition at 50 µg/mL |
| Compound 5b | Cytochrome bc1 complex | Not specified | Colletotrichum orbiculare | 89% inhibition at 50 µg/mL |
Table 2: Comparative data for 1,2,4-triazole derivatives with antifungal activity.[4][5]
Neuroprotective and Other Activities
1,2,4-triazole derivatives have also shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7][8]
| Compound | Target Enzyme | Docking Score/Binding Energy (kcal/mol) | Experimental Activity (IC₅₀ in µM) |
| Compound 9 | Acetylcholinesterase (AChE) | Not specified | 38.91 ± 0.52 |
| Compound 16 | Butyrylcholinesterase (BChE) | Not specified | 42.74 ± 0.42 |
| Compound 6i | Acetylcholinesterase (AChE) | Not specified | 0.10 ± 0.050 |
| Compound 6i | Butyrylcholinesterase (BChE) | Not specified | 0.20 ± 0.050 |
| Compound 6b | Acetylcholinesterase (AChE) | Not specified | 0.20 ± 0.10 |
| Compound 6b | Butyrylcholinesterase (BChE) | Not specified | 0.30 ± 0.10 |
Table 3: Comparative data for 1,2,4-triazole derivatives with neuroprotective activity.[7][8]
Experimental Protocols
The synthesis and evaluation of 1,2,4-triazole derivatives involve a combination of computational and experimental techniques. Below are representative methodologies from the cited studies.
Molecular Docking Simulations
Molecular docking is employed to predict the binding orientation and affinity of a ligand to a target protein.
-
Protein Preparation: The three-dimensional structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the 1,2,4-triazole derivatives are generated and optimized to their lowest energy conformation.
-
Docking: The prepared ligands are docked into the active site of the target protein using software such as AutoDock or Schrödinger. The docking algorithm explores various conformations and orientations of the ligand within the active site to identify the most favorable binding mode.
-
Analysis: The results are analyzed based on the docking score or binding energy, with lower values generally indicating a more stable complex. The binding interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Anticancer Activity Assays
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT assay against various cancer cell lines.[2]
-
Cell Culture: Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivatives and incubated for a specified period (e.g., 48-72 hours).
-
MTT Assay: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]
Antifungal Activity Assays
The in vitro antifungal activity of the compounds is often determined using a mycelium growth rate method.
-
Culture Preparation: The test compounds are dissolved in a solvent and mixed with a potato dextrose agar (PDA) medium at various concentrations.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge of the plate.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC₅₀ value, the concentration that inhibits 50% of mycelial growth, can then be determined.
Visualizing Workflows and Pathways
Diagrams generated using the DOT language help to illustrate complex processes and relationships in a clear and concise manner.
References
- 1. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line [mdpi.com]
- 3. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of methyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS No. 106535-16-4), a heterocyclic compound used in chemical synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound was not fully available, data from structurally similar triazole derivatives indicate that this compound should be handled with care. Triazole derivatives may be harmful if swallowed and can cause serious eye irritation; some are also suspected of having reproductive toxicity.[1][2] Therefore, the following personal protective equipment (PPE) is mandatory when handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH/MSHA-approved respirator is recommended.
Always work in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][3][4]
Operational Disposal Plan
The primary and required method for the disposal of this compound and its containers is through an approved and licensed hazardous waste disposal facility.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent paper, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Keep the storage area cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the full chemical name and any available safety information.
-
-
Record Keeping:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Control the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal as described above.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the available resources. For general chemical waste, some facilities may have pH requirements for aqueous waste streams. It is best practice to consult with your institution's EHS office or the licensed waste disposal facility for any specific quantitative limits.
| Parameter | Value | Source |
| pH for Aqueous Waste | Consult your licensed disposal facility | General Best Practice |
| Concentration Limits | Consult your licensed disposal facility | General Best Practice |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 2-(1H-1,2,4-triazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling methyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS No. 106535-16-4). The following procedures are based on available safety data for the compound and structurally similar chemicals, ensuring a high standard of laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles or a face shield should be worn.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber or other suitable chemical-resistant gloves are required.[2] |
| Respiratory Protection | Respirator | For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary. |
| Body Protection | Lab Coat | A lab coat or other protective clothing must be worn to prevent skin contact.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational procedures is critical for the safe handling of this compound in a laboratory setting.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area, preferably a chemical fume hood, should be well-ventilated.
-
Handling : Avoid direct contact with the skin and eyes.[1] Do not inhale any dust or vapors. It is recommended to handle the compound in a well-ventilated area.
-
Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal : All waste containing this chemical must be treated as hazardous waste.[3] It should be collected in sealed, properly labeled containers and disposed of through a licensed hazardous waste disposal facility.[2] Do not dispose of it down the drain.
-
Container Disposal : Empty containers may retain product residue and should be treated as hazardous waste. Puncture containers to prevent reuse and dispose of them through an authorized landfill.
-
Decontamination : The work area and any contaminated equipment should be decontaminated after use. For most spills, conventional cleaning products applied with a mop or sponge will be sufficient.[4]
Spill Management Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Control the Spill : Use an inert absorbent material, such as spill pillows or pads, to contain the spill.[4] Avoid using materials like cat litter for flammable liquids.
-
Cleanup : Wear the appropriate PPE and carefully collect the absorbed material using non-sparking tools.
-
Dispose of Cleanup Materials : Place all contaminated materials into heavy-duty polyethylene bags, seal them, label them as hazardous waste, and arrange for their disposal through your institution's hazardous waste management program.[4]
-
Decontaminate : Clean the spill area thoroughly once the spilled material has been removed.
Disclaimer: The information provided is based on available data for this compound and its structural analogs. Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow your institution's safety protocols.
Chemical Handling Workflow
Caption: Workflow for the safe handling of chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
